1-Bromo-2-methylpentane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYMWZIKZUHBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871348 | |
| Record name | Pentane, 1-bromo-2-methyl- | |
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Molecular Weight |
165.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25346-33-2 | |
| Record name | 1-Bromo-2-methylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25346-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 1-bromo-2-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 1-bromo-2-methyl- | |
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| Record name | Pentane, 1-bromo-2-methyl- | |
| Source | EPA DSSTox | |
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| Record name | 1-bromo-2-methylpentane | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-Bromo-2-methylpentane (CAS No: 25346-33-2). The information is curated for professionals in research and development, with a focus on structured data, experimental context, and clear visual representations of key concepts.
Core Chemical and Physical Properties
This compound is a branched-chain alkyl halide with the chemical formula C₆H₁₃Br.[1] Its structure, featuring a bromine atom on the primary carbon and a methyl group on the adjacent carbon, dictates its reactivity and physical characteristics.[1] The quantitative properties are summarized below for ease of reference and comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Identifiers | ||
| IUPAC Name | This compound | [2] |
| CAS Number | 25346-33-2 | [2] |
| Molecular Formula | C₆H₁₃Br | [1][2][3][4] |
| Molecular Weight | 165.07 g/mol | [2][3][4] |
| InChIKey | GSYMWZIKZUHBKV-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | CCCC(C)CBr | [2] |
| Physical Properties | ||
| Boiling Point | 141 - 144 °C (at 760 mmHg) | [3][5] |
| Melting Point | -44.22 °C (estimate) | [3][5] |
| Density | 1.169 g/cm³ | [3][5] |
| Refractive Index (n_D) | 1.444 | [3][5] |
| Vapor Pressure | 6.54 mmHg (at 25 °C) | [3][5] |
| Flash Point | 40.1 °C | [3][5] |
| Thermodynamic & Partition Properties | ||
| Octanol/Water Partition Coeff. (logP) | 2.8 - 3.2 | [3][5] |
| Chromatographic Properties | ||
| Kovats Retention Index (Non-polar column) | 946, 948, 956 | [2][4] |
| Kovats Retention Index (Polar column) | 1099, 1104, 1112 | [2][4] |
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Data Availability | Source(s) |
| ¹³C Nuclear Magnetic Resonance (NMR) | Spectrum available | [2][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Spectrum available | [2][7] |
| Infrared (IR) Spectroscopy | Spectrum available | [2] |
Chemical Reactivity and Synthetic Applications
As a primary alkyl halide, this compound is a versatile reagent in organic synthesis, primarily utilized for its ability to undergo nucleophilic substitution and elimination reactions.
-
Nucleophilic Substitution Reactions: The compound is an excellent substrate for Sₙ2 reactions. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles such as hydroxides, alkoxides, amines, and thiols.[1][8] This allows for the introduction of various functional groups at the terminal position of the carbon chain.[1]
-
Elimination Reactions: In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions (primarily E2) to form alkenes.[1] The major product is typically the less substituted alkene (Hofmann product) due to the steric hindrance around the alpha and beta carbons, although the more substituted Zaitsev product can also be formed.
-
Organometallic Coupling Reactions: It serves as an effective alkylating agent in carbon-carbon bond-forming reactions. Notable examples include the Stille and Suzuki-Miyaura couplings, where it reacts with organotin or organoboron compounds, respectively, in the presence of a palladium catalyst.[1]
Below is a diagram illustrating the logical pathway of a typical Sₙ2 reaction involving this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for the characterization and reaction of this compound.
Objective: To measure the boiling point, density, and refractive index of a this compound sample.
-
Boiling Point Measurement (Distillation Method):
-
Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place a 5-10 mL sample of this compound and a few boiling chips into the round-bottom flask.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.
-
Heat the flask gently. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature during which the liquid distills.
-
-
Density Measurement (Pycnometer Method):
-
Clean and dry a pycnometer (specific gravity bottle) of a known volume and weigh it accurately (m₁).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and weigh it again (m₂).
-
The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.
-
-
Refractive Index Measurement (Abbe Refractometer):
-
Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of the this compound sample onto the prism surface.
-
Close the prism and adjust the light source and eyepiece until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index value from the scale. Record the temperature, as refractive index is temperature-dependent.
-
Objective: To obtain ¹³C NMR and GC-MS spectra for structural confirmation and purity assessment.
-
¹³C NMR Spectroscopy:
-
Prepare the sample by dissolving approximately 50-100 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the proton-decoupled ¹³C NMR spectrum according to the spectrometer's standard operating procedure.
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts of the six distinct carbon signals to confirm the molecular structure.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (typically 1 µL) into the GC-MS instrument.
-
The GC separates the components of the sample based on their boiling points and interaction with the column's stationary phase. The Kovats retention indices in Table 1 provide a reference for peak identification.[2][4]
-
The separated components then enter the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing a unique mass spectrum for compound identification and confirmation of the molecular weight (165.07 g/mol ).[2]
-
The logical workflow for characterizing a sample of this compound is visualized below.
Safety and Handling
This compound is a flammable liquid and vapor.[2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[11]
References
- 1. Buy this compound | 25346-33-2 [smolecule.com]
- 2. This compound | C6H13Br | CID 91416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound|25346-33-2|lookchem [lookchem.com]
- 6. 25346-33-2|this compound|BLD Pharm [bldpharm.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. file1.lookchem.com [file1.lookchem.com]
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core physical properties of 1-bromo-2-methylpentane (CAS No: 25346-33-2), a halogenated alkane of interest in various chemical syntheses. The document summarizes key quantitative data in a structured format, details the experimental protocols for their determination, and presents a logical framework illustrating the relationship between the compound's structure and its physical characteristics. This guide is intended to serve as a practical reference for laboratory and research applications.
Chemical Identity and Structure
This compound is a branched-chain alkyl halide. Its structure consists of a pentane (B18724) backbone with a bromine atom on the first carbon and a methyl group on the second. This arrangement, specifically the chirality at the second carbon, influences its physical and chemical behavior.
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Methylpentyl bromide, Pentane, 1-bromo-2-methyl-[1][2][3]
-
Canonical SMILES: CCCC(C)CBr[4]
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. The data has been compiled from various chemical data sources. It is important to note that some values, particularly boiling point, may vary slightly between sources due to different experimental conditions or purity levels.
| Property | Value | Units |
| Molecular Weight | 165.07 | g/mol |
| Boiling Point | 141 - 147.26 | °C |
| Melting Point | -44.22 (estimate) | °C |
| Density | 1.169 - 1.172 | g/cm³ |
| Refractive Index | 1.444 - 1.4474 | (at 20°C) |
| Flash Point | 40.1 | °C |
| Vapor Pressure | 6.54 | mmHg at 25°C |
| Water Solubility | Very slightly soluble to insoluble | - |
| Organic Solvent Solubility | Soluble | - |
| Octanol/Water Partition Coeff. (LogP) | 2.8175 - 3.2 | - |
Data compiled from sources:[1][2][3][4][5][6][7]
Experimental Protocols for Property Determination
The following sections detail the standard methodologies for measuring the key physical properties of liquid compounds like this compound.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8] For small sample volumes, a micro-boiling point determination is efficient.
Apparatus:
-
Small test tube (e.g., 150mm diameter)
-
Heating block or oil bath on a hot plate stirrer
-
Thermometer with a clamp
-
Small magnetic stir bar
-
Capillary tube (sealed at one end)
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of this compound and a small magnetic stir bar into the test tube.
-
Apparatus Setup: Place the test tube in the heating block. Clamp a thermometer so that the bulb is about 1 cm above the surface of the liquid.
-
Heating: Turn on the stirrer for gentle mixing and begin heating the block.
-
Observation: Heat until the liquid boils and a ring of condensing vapor (reflux) is observed on the walls of the test tube, level with the thermometer bulb.
-
Measurement: The stable temperature reading on the thermometer at which the liquid is gently refluxing is the boiling point.
-
Alternative (Capillary Method): Place an inverted sealed capillary tube into the liquid. Heat until a rapid stream of bubbles emerges from the capillary. Stop heating. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.
Determination of Density
Density is the mass of a substance per unit volume (ρ = m/V).
Apparatus:
-
Electronic balance (accurate to at least 0.001 g)
-
Graduated cylinder or pycnometer (density bottle) for higher accuracy.
Procedure:
-
Mass of Empty Container: Place a clean, dry graduated cylinder on the electronic balance and tare it to zero, or record its mass (m₁).
-
Volume Measurement: Carefully pour a specific volume of this compound (e.g., 10 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.
-
Mass of Liquid and Container: Place the graduated cylinder with the liquid back on the balance and record the total mass (m₂).
-
Calculation:
-
Calculate the mass of the liquid: m_liquid = m₂ - m₁.
-
Calculate the density using the formula: ρ = m_liquid / Volume.
-
-
Improving Accuracy: For greater accuracy, repeat the measurement multiple times and calculate the average. Using a pycnometer, which has a precisely known volume, will yield more accurate results.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property useful for identifying and assessing the purity of liquid samples.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (to control prism temperature)
-
Dropper or pipette
Procedure:
-
Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.
-
Temperature Control: Ensure the refractometer prisms are at a constant, specified temperature (commonly 20°C) by circulating water from the water bath.
-
Sample Application: Open the prisms of the refractometer. Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.
-
Measurement: Close the prisms firmly. Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value directly from the instrument's scale.
-
Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent (e.g., ethanol (B145695) or acetone) to prevent contamination for the next sample.
Visualization of Property Relationships
The following diagram illustrates the logical flow from the fundamental chemical identity of this compound to its observable physical properties.
Caption: Relationship between chemical identity and physical properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buy this compound | 25346-33-2 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lookchem.com [lookchem.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound [webbook.nist.gov]
- 8. Alkyl halides- Classification, Properties and Methods of Preparation [allen.in]
Spectroscopic Profile of 1-Bromo-2-methylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-2-methylpentane (C₆H₁₃Br). This document details the mass spectrometry, ¹³C nuclear magnetic resonance (NMR), ¹H NMR, and infrared (IR) spectroscopy data, along with the experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Mass Spectrometry Data
Table 1: Mass Spectrometry Fragmentation Pattern for this compound
| m/z | Proposed Fragment Ion | Notes |
| 164/166 | [C₆H₁₃Br]⁺• | Molecular ion peak (M⁺•), showing the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |
| 135/137 | [C₅H₁₀Br]⁺ | Loss of a methyl radical (•CH₃). |
| 121/123 | [C₄H₈Br]⁺ | Loss of an ethyl radical (•C₂H₅). |
| 107/109 | [C₃H₆Br]⁺ | Loss of a propyl radical (•C₃H₇). |
| 85 | [C₆H₁₃]⁺ | Loss of a bromine radical (•Br). |
| 57 | [C₄H₉]⁺ | Base peak, corresponding to a stable tertiary butyl cation. |
| 43 | [C₃H₇]⁺ | Isopropyl cation. |
| 41 | [C₃H₅]⁺ | Allyl cation. |
| 29 | [C₂H₅]⁺ | Ethyl cation. |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio results in characteristic doublets for bromine-containing fragments, separated by 2 m/z units.
¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
| C1 (-CH₂Br) | ~39 |
| C2 (-CH) | ~40 |
| C3 (-CH₂) | ~37 |
| C4 (-CH₂) | ~20 |
| C5 (-CH₃) | ~14 |
| C2-CH₃ | ~19 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is referenced from publicly available spectral databases.
¹H Nuclear Magnetic Resonance (NMR) Data
Table 3: Predicted ¹H NMR Data for this compound
| Proton(s) | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H1 (-CH₂Br) | 3.2 - 3.4 | Doublet of doublets (dd) | ~ 10, ~ 4 |
| H2 (-CH) | 1.8 - 2.0 | Multiplet (m) | - |
| H3, H4 (-CH₂CH₂-) | 1.2 - 1.6 | Multiplet (m) | - |
| H5 (-CH₃) | 0.9 | Triplet (t) | ~ 7 |
| H2-CH₃ | 1.0 | Doublet (d) | ~ 7 |
Note: These are predicted values. The actual spectrum may show more complex splitting patterns due to diastereotopicity of the C1 protons.
Infrared (IR) Spectroscopy Data
A detailed peak list for the IR spectrum of this compound is not consistently available. The expected characteristic absorption bands are based on the functional groups present in the molecule.[2]
Table 4: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2960 - 2850 | C-H stretch (alkane) | Strong |
| 1465 - 1450 | C-H bend (methylene and methyl) | Medium |
| 1380 - 1370 | C-H bend (methyl) | Medium |
| ~650 - 550 | C-Br stretch | Strong |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 20 - 200
-
Scan Rate: 2 scans/second
-
-
Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are analyzed. The fragmentation pattern is interpreted to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence is used.
-
Spectral Width: 0 - 60 ppm
-
Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: 0 - 5 ppm
-
Number of Scans: 16
-
Relaxation Delay: 1 second.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS. For ¹H NMR, the signals are integrated, and coupling constants are measured.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, the spectrum is typically acquired using a neat sample. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Analysis: A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic identification of this compound.
References
- 1. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: Synthesis of 1-Bromo-2-methylpentane from 2-methylpentan-1-ol
Abstract
This document provides a comprehensive technical overview for the synthesis of 1-bromo-2-methylpentane, a valuable alkyl halide intermediate, from its corresponding primary alcohol, 2-methylpentan-1-ol. The guide details the prevalent synthesis mechanism, a complete experimental protocol, and methods for purification and characterization. All quantitative data regarding the physical and spectral properties of the reactant and product are summarized for clarity. The synthesis proceeds via a nucleophilic substitution (SN2) pathway, offering a reliable method for the preparation of this primary alkyl bromide.
Introduction
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, crucial for the construction of more complex molecular architectures in pharmaceutical and materials science. This compound serves as a key building block, enabling the introduction of the 2-methylpentyl group through various coupling and substitution reactions. This guide focuses on its synthesis from the readily available precursor, 2-methylpentan-1-ol, utilizing a strong hydrohalic acid. The primary challenge in this synthesis is to ensure high conversion while minimizing potential side reactions, such as elimination.
Reaction Mechanism and Pathway
The conversion of a primary alcohol like 2-methylpentan-1-ol to this compound using hydrobromic acid (HBr) proceeds through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. Due to the primary nature of the alcohol, the formation of a primary carbocation is energetically unfavorable, precluding an SN1 pathway.[1][2]
The reaction involves two main steps:
-
Protonation of the Alcohol: The hydroxyl group (-OH) is a poor leaving group. In the presence of a strong acid like HBr, the oxygen atom of the hydroxyl group is protonated to form an alkyloxonium ion. This ion contains a water molecule attached to the alkyl chain, which is an excellent leaving group.[3]
-
Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, performs a backside attack on the carbon atom bearing the alkyloxonium group. This concerted step displaces the water molecule and forms the C-Br bond, resulting in an inversion of stereochemistry if the carbon were chiral.[4]
References
An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the viable synthetic routes for the production of 1-Bromo-2-methylpentane, a valuable alkyl halide intermediate in organic synthesis. Direct bromination of 2-methylpentane (B89812) is not a regioselective method for producing the desired primary bromide due to the inherent reactivity of alkanes in free-radical halogenation, which favors substitution at the most substituted carbon. Therefore, this document focuses on indirect, more selective, multi-step synthetic pathways.
Executive Summary
The synthesis of this compound from 2-methylpentane is most effectively achieved through two primary indirect pathways. The first, and more direct, route involves the conversion of the corresponding primary alcohol, 2-methylpentan-1-ol, to the target alkyl bromide using a phosphorus-based brominating agent. The second, more complex route, proceeds via an alkene intermediate, 2-methyl-1-pentene, which then undergoes anti-Markovnikov hydrobromination. This guide provides a detailed examination of these methodologies, including experimental protocols and relevant chemical principles.
Pathway 1: Bromination of 2-methylpentan-1-ol
This is the preferred and more straightforward synthetic route. It involves a nucleophilic substitution reaction on a primary alcohol, which can be reliably converted to the corresponding alkyl bromide with high yield and purity.
Signaling Pathway Diagram
1-Bromo-2-methylpentane structural formula and isomers
An In-depth Technical Guide to the Structural Formula and Isomers of 1-Bromo-2-methylpentane
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated alkane with applications in organic synthesis and as a potential building block in the development of new chemical entities. The document details the structural formula, explores the constitutional and stereoisomers of its parent formula C6H13Br, presents key physicochemical data, and outlines a representative experimental protocol for its synthesis. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Structural Formula of this compound
This compound is a primary alkyl halide with the molecular formula C6H13Br.[1] Its structure consists of a pentane (B18724) backbone with a methyl group substituted at the second carbon (C2) and a bromine atom attached to the first carbon (C1).
The structural representation of this compound is as follows:
Skeletal Structure:
Condensed Structure: CH3CH(CH3)CH2CH2CH2Br
A critical feature of the this compound structure is the presence of a chiral center at the C2 position. The carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, a propyl group, and a bromomethyl group. This chirality gives rise to stereoisomerism, which is discussed in a later section.
Isomerism in Bromohexanes (C6H13Br)
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For the molecular formula C6H13Br, there are numerous isomers, which can be broadly classified into constitutional isomers and stereoisomers.
Caption: Isomeric classification of C6H13Br.
Constitutional Isomers
Constitutional (or structural) isomers of C6H13Br have the same molecular formula but differ in the connectivity of their atoms. These differences can arise from variations in the carbon skeleton (e.g., straight-chain vs. branched) or the position of the bromine atom on the carbon chain. There are 17 constitutional isomers of bromohexane.
Table 1: Selected Constitutional Isomers of C6H13Br
| IUPAC Name | Carbon Skeleton | Classification |
| 1-Bromohexane | Hexane | Primary |
| 2-Bromohexane | Hexane | Secondary |
| 3-Bromohexane | Hexane | Secondary |
| This compound | 2-Methylpentane | Primary |
| 2-Bromo-2-methylpentane | 2-Methylpentane | Tertiary |
| 1-Bromo-3-methylpentane | 3-Methylpentane | Primary |
| 2-Bromo-3-methylpentane | 3-Methylpentane | Secondary |
| 1-Bromo-2,2-dimethylbutane | 2,2-Dimethylbutane | Primary |
Stereoisomers of this compound
Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. Due to the chiral center at C2, this compound exists as a pair of enantiomers: (R)-1-bromo-2-methylpentane and (S)-1-bromo-2-methylpentane. Enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.
Caption: Enantiomers of this compound.
Physicochemical Properties
The physical and chemical properties of bromohexane isomers vary depending on their structure. Branching in the carbon chain generally leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.
Table 2: Physical Properties of Selected C6H13Br Isomers
| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 1-Bromohexane | 111-25-1 | 154-158 | 1.176 | 1.448 |
| This compound | 25346-33-2 | 141 | 1.169 | 1.444 |
| 1-Bromo-3-methylpentane | 51116-73-5 | 148-150 | N/A | N/A |
| 2-Bromo-3-methylbutane | 18295-25-5 | 115 | N/A | N/A |
Representative Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-methylpentan-1-ol.
Reaction: CH3CH(CH3)CH2CH2CH2OH + HBr → CH3CH(CH3)CH2CH2CH2Br + H2O
Materials:
-
2-methylpentan-1-ol
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric acid (H2SO4)
-
5% Sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Dichloromethane (for extraction, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-methylpentan-1-ol and 48% hydrobromic acid.
-
Acid Addition: Slowly add concentrated sulfuric acid to the flask while cooling in an ice bath to control the exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for approximately 12-16 hours.
-
Work-up: After cooling, transfer the mixture to a separatory funnel. The organic layer (containing the product) should be separated from the aqueous layer.
-
Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with water again to remove any unreacted acid and other impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and purify the crude this compound by distillation, collecting the fraction at its boiling point (approximately 141°C).
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated acids (HBr and H2SO4) are highly corrosive and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound and its isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments in the molecule. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns would provide information about adjacent protons.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.[2]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching and bending vibrations for the alkyl groups and a C-Br stretching vibration typically in the range of 500-600 cm⁻¹.[2]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including peaks corresponding to the loss of a bromine atom.[2]
Table 3: Gas Chromatography Data for this compound [2][3]
| Column Type | Kovats Retention Index (I) |
| Semi-standard non-polar | 946, 948, 956 |
| Standard polar | 1099, 1104, 1112 |
Conclusion
This compound is a chiral primary alkyl halide with a rich isomeric landscape. Understanding its structural formula and the variations among its constitutional and stereoisomers is crucial for its application in targeted organic synthesis. The data and protocols presented in this guide offer a foundational resource for researchers working with this and related bromoalkane compounds. The differences in physical properties among its isomers highlight the importance of structural considerations in chemical and pharmaceutical development.
References
An In-depth Technical Guide to the Stereoisomers of 1-Bromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1-bromo-2-methylpentane, a chiral alkyl halide. The document details the stereochemistry, synthesis, and physical properties of its enantiomers. It also presents detailed experimental protocols for stereoselective synthesis and enantiomeric separation, along with visualizations of key concepts and workflows.
Introduction to the Stereochemistry of this compound
This compound (C₆H₁₃Br) is a chiral molecule possessing a single stereocenter at the second carbon atom (C2), the point of attachment for the methyl group.[1][2] This chirality gives rise to a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-1-bromo-2-methylpentane and (S)-1-bromo-2-methylpentane based on the Cahn-Ingold-Prelog priority rules.
References
Chirality of (S)-1-Bromo-2-methylpentane and (R)-1-Bromo-2-methylpentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical, synthetic, and analytical aspects of the chiral molecules (S)-1-Bromo-2-methylpentane and (R)-1-Bromo-2-methylpentane. These compounds serve as important chiral building blocks in organic synthesis, particularly in the development of novel therapeutic agents where stereochemistry plays a critical role in pharmacological activity and patient safety.
Introduction to Chirality and its Importance in Drug Development
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer). Therefore, the synthesis and analysis of enantiomerically pure compounds are of paramount importance in the pharmaceutical industry to ensure the efficacy and safety of new drugs. The United States Food and Drug Administration (FDA) has established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drugs and to evaluate the properties of individual enantiomers.
(S)-1-Bromo-2-methylpentane and (R)-1-Bromo-2-methylpentane are valuable chiral synthons. The bromine atom serves as a versatile functional group for nucleophilic substitution and organometallic coupling reactions, allowing for the introduction of various molecular fragments while preserving the stereochemical integrity of the chiral center.
Physicochemical and Spectroscopic Data
While specific experimental data for the individual enantiomers of 1-bromo-2-methylpentane are not widely available in public literature, the following table summarizes the known data for the racemic mixture and predicted data for the enantiomers based on known chemical principles and data from analogous compounds.
| Property | (S)-1-Bromo-2-methylpentane | (R)-1-Bromo-2-methylpentane | Racemic this compound |
| Molecular Formula | C₆H₁₃Br | C₆H₁₃Br | C₆H₁₃Br |
| Molecular Weight | 165.07 g/mol | 165.07 g/mol | 165.07 g/mol [1] |
| Boiling Point | Predicted to be ~144-147 °C | Predicted to be ~144-147 °C | 144-147.26 °C[2][3] |
| Density | Predicted to be ~1.17 g/cm³ | Predicted to be ~1.17 g/cm³ | ~1.17 g/cm³[2] |
| Refractive Index | Predicted to be ~1.447 | Predicted to be ~1.447 | ~1.447[2] |
| Specific Optical Rotation ([α]D) | Predicted to be equal in magnitude and opposite in sign to the (R)-enantiomer. | Predicted to be equal in magnitude and opposite in sign to the (S)-enantiomer. | 0° (by definition) |
| 1H NMR (Predicted, CDCl₃) | See predicted spectrum below. | See predicted spectrum below. | See predicted spectrum below. |
| 13C NMR (Predicted, CDCl₃) | See predicted spectrum below. | See predicted spectrum below. | See predicted spectrum below. |
Predicted 1H and 13C NMR Data:
Based on the analysis of similar compounds such as 1-bromo-2-methylpropane (B43306) and 1-bromo-2-methylbutane, the following NMR signals can be predicted for the enantiomers of this compound. The spectra for the (S) and (R) enantiomers are expected to be identical in an achiral solvent.
1H NMR (400 MHz, CDCl₃):
-
δ 3.40-3.55 (m, 2H, -CH₂Br): Diastereotopic protons due to the adjacent chiral center, appearing as a complex multiplet.
-
δ 1.65-1.80 (m, 1H, -CH(CH₃)-): Methine proton at the chiral center.
-
δ 1.20-1.45 (m, 4H, -CH₂CH₂CH₃): Methylene protons of the propyl group.
-
δ 0.90 (d, 3H, J ≈ 6.8 Hz, -CH(CH₃)-): Methyl group attached to the chiral center.
-
δ 0.88 (t, 3H, J ≈ 7.2 Hz, -CH₂CH₂CH₃): Terminal methyl group of the propyl chain.
13C NMR (100 MHz, CDCl₃):
-
δ 40.5 (-CH₂Br)
-
δ 38.0 (-CH(CH₃)-)
-
δ 35.5 (-CH₂CH₂CH₃)
-
δ 20.0 (-CH₂CH₂CH₃)
-
δ 18.5 (-CH(CH₃)-)
-
δ 14.0 (-CH₂CH₂CH₃)
Experimental Protocols
Stereospecific Synthesis
The most common and reliable method for the synthesis of enantiomerically pure (S)- or (R)-1-bromo-2-methylpentane is through the nucleophilic substitution of the corresponding chiral alcohol, (S)- or (R)-2-methyl-1-pentanol, respectively. The use of reagents that favor an SN2 mechanism is crucial to ensure inversion of stereochemistry at the chiral center is avoided, as the reaction occurs at the primary carbon.
Synthesis of (S)-1-Bromo-2-methylpentane from (S)-2-Methyl-1-pentanol using Phosphorus Tribromide (PBr₃)
This protocol is adapted from standard procedures for the conversion of primary alcohols to alkyl bromides.
Materials:
-
(S)-2-Methyl-1-pentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place (S)-2-methyl-1-pentanol (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture over crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.
-
The crude (S)-1-bromo-2-methylpentane can be purified by fractional distillation under reduced pressure.
Caption: Workflow for the synthesis of (S)-1-Bromo-2-methylpentane.
Chiral Analysis
3.2.1. Polarimetry
Polarimetry is a technique used to measure the rotation of plane-polarized light by a chiral substance. The specific rotation is a characteristic physical property of an enantiomer.
Procedure:
-
Prepare a solution of the purified enantiomer of this compound of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., chloroform (B151607) or ethanol).
-
Calibrate the polarimeter using a blank solvent cell.
-
Fill the polarimeter cell (of a known path length, l, in decimeters) with the prepared solution.
-
Measure the observed rotation (αobs) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculate the specific rotation [α] using the formula: [α]Tλ = αobs / (c × l)
The (S) and (R) enantiomers will have specific rotations that are equal in magnitude but opposite in sign.
Caption: General workflow for polarimetric analysis.
3.2.2. Chiral Gas Chromatography (GC)
Chiral GC is a powerful analytical technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample.
Typical GC Conditions:
-
Column: A chiral stationary phase (CSP) column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., β-DEX or γ-DEX).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Oven Temperature Program: An initial temperature of around 50-70 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 150-180 °C. The exact program should be optimized for the specific column and instrument.
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile, achiral solvent (e.g., hexane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and, therefore, separation.
-
The enantiomeric excess can be calculated from the integrated areas of the two peaks corresponding to the (S) and (R) enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] × 100
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Logical Relationships in Chiral Synthesis and Analysis
The synthesis and characterization of a single enantiomer of this compound follow a logical progression. The stereochemistry of the final product is dictated by the stereochemistry of the starting material and the reaction mechanism. Subsequent analysis confirms the identity and enantiomeric purity of the synthesized compound.
Caption: Logical relationship between synthesis and analysis of chiral this compound.
Conclusion
(S)-1-Bromo-2-methylpentane and (R)-1-Bromo-2-methylpentane are important chiral building blocks with significant potential in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. A thorough understanding of their stereospecific synthesis and the analytical methods for determining their enantiomeric purity is essential for their effective application. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals working with these valuable chiral compounds. Further research to establish and publish the specific optical rotation and detailed NMR data for these enantiomers would be a valuable contribution to the chemical literature.
References
An In-depth Technical Guide to 1-Bromo-2-methylpentane (CAS: 25346-33-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methylpentane is a halogenated alkane with the chemical formula C₆H₁₃Br.[1][2] It is a structural isomer of other bromohexanes and is of interest in organic synthesis as a versatile building block. Its branched structure and the presence of a reactive bromine atom allow for its use in a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its relevance to researchers and professionals in the field of drug development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 25346-33-2 | [1][2] |
| Molecular Formula | C₆H₁₃Br | [1][2] |
| Molecular Weight | 165.07 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | 141-144 °C at 760 mmHg | [3][4][5] |
| Melting Point | -44.22 °C (estimate) | [3][4] |
| Density | 1.169 g/cm³ | [3][5] |
| Refractive Index | 1.444 | [3][4] |
| Flash Point | 40.1 °C | [3][4] |
| Vapor Pressure | 6.54 mmHg at 25°C | [3][4] |
| Solubility | Insoluble in water; soluble in organic solvents. | General knowledge |
Synthesis of this compound
This compound can be synthesized through several routes, with the most common being the free-radical bromination of 2-methylpentane (B89812) and the conversion of 2-methylpentan-1-ol.
Free-Radical Bromination of 2-Methylpentane
This method involves the reaction of 2-methylpentane with bromine in the presence of UV light or a radical initiator. The reaction proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps. While this method can produce a mixture of brominated isomers, the formation of this compound is a significant outcome.[6][7][8]
Experimental Protocol (General)
-
Materials: 2-methylpentane, Bromine (Br₂), UV lamp or radical initiator (e.g., AIBN), inert solvent (e.g., CCl₄).
-
Procedure:
-
A solution of 2-methylpentane in an inert solvent is placed in a reaction vessel equipped with a condenser and a dropping funnel.
-
The reaction is initiated by irradiating the mixture with a UV lamp or by adding a radical initiator.
-
Bromine is added dropwise to the reaction mixture while maintaining the irradiation or appropriate temperature for radical initiation.
-
The reaction progress is monitored by GC or TLC.
-
Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to isolate this compound.
-
From 2-Methylpentan-1-ol
A more regioselective synthesis involves the conversion of the corresponding alcohol, 2-methylpentan-1-ol, to the alkyl bromide. This can be achieved using various brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Experimental Protocol (General, using PBr₃)
-
Materials: 2-methylpentan-1-ol, Phosphorus tribromide (PBr₃), dry diethyl ether or other suitable solvent.
-
Procedure:
-
2-Methylpentan-1-ol is dissolved in a dry, inert solvent in a flask equipped with a dropping funnel and a condenser, and the flask is cooled in an ice bath.
-
Phosphorus tribromide is added dropwise to the alcohol solution with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period.
-
The reaction mixture is cooled and poured onto ice.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over an anhydrous salt, filtered, and the solvent is evaporated.
-
The resulting crude this compound is purified by distillation.
-
Chemical Reactivity and Applications in Synthesis
The C-Br bond in this compound is the primary site of its reactivity, making it a useful substrate for nucleophilic substitution and organometallic reactions.
Nucleophilic Substitution Reactions
This compound can undergo Sₙ2 reactions with various nucleophiles to introduce different functional groups. Examples include reaction with:
-
Hydroxide ions to form 2-methylpentan-1-ol.
-
Alkoxides to form ethers.
-
Cyanide ions to form nitriles, which can be further hydrolyzed to carboxylic acids.
-
Amines to form substituted amines.
Grignard Reagent Formation and Subsequent Reactions
Reaction with magnesium metal in dry ether leads to the formation of the corresponding Grignard reagent, (2-methylpentyl)magnesium bromide. This organometallic reagent is a powerful nucleophile and can be used in a wide range of carbon-carbon bond-forming reactions, such as reactions with aldehydes, ketones, esters, and carbon dioxide.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can participate in important palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.
This reaction involves the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
Experimental Protocol (General)
-
Materials: this compound, an organoboron reagent, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., toluene, THF, dioxane).
-
Procedure:
-
This compound, the organoboron reagent, the base, and the solvent are added to a reaction flask.
-
The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen).
-
The palladium catalyst is added, and the mixture is heated to the desired temperature (typically 80-110 °C).
-
The reaction is monitored by GC or TLC.
-
After completion, the reaction is worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The product is purified by column chromatography or distillation.
-
The Stille coupling reaction pairs this compound with an organotin compound (organostannane) in the presence of a palladium catalyst.[9][10][11]
Experimental Protocol (General)
-
Materials: this compound, an organostannane reagent, a palladium catalyst (e.g., Pd(PPh₃)₄), and a solvent (e.g., THF, DMF).
-
Procedure:
-
This compound and the organostannane are dissolved in the solvent in a reaction flask.
-
The mixture is degassed.
-
The palladium catalyst is added, and the reaction is heated.
-
Reaction progress is monitored.
-
Work-up typically involves quenching the reaction and removing the tin byproducts, often by treatment with a fluoride (B91410) solution followed by filtration and extraction.
-
The final product is purified by chromatography or distillation.
-
Spectroscopic Data (Predicted and General Characteristics)
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of diastereotopic protons. The key expected signals are:
-
A multiplet for the two protons on the carbon bearing the bromine (C1).
-
A multiplet for the proton on the chiral center (C2).
-
A doublet for the methyl group at C2.
-
Multiplets for the methylene (B1212753) and methyl groups of the n-propyl chain.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon attached to the bromine will be the most downfield-shifted among the sp³ carbons.
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2) due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.[12] Common fragmentation patterns for bromoalkanes include the loss of a bromine radical (M-79/81) and cleavage of the carbon-carbon bonds.[12][13]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by C-H stretching and bending vibrations.[14][15] Key expected absorptions include:
-
C-H stretching: 2850-3000 cm⁻¹
-
C-H bending: ~1375-1465 cm⁻¹
-
C-Br stretching: 500-600 cm⁻¹ (This is a key diagnostic peak for bromoalkanes)[16]
Applications in Drug Development
Alkyl halides, including this compound, are valuable intermediates in medicinal chemistry and drug discovery.[17][18][19] They serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic activity. The 2-methylpentyl moiety can be incorporated into drug candidates to modulate their lipophilicity, which can in turn affect their absorption, distribution, metabolism, and excretion (ADME) properties.
While specific examples of marketed drugs synthesized directly from this compound are not widely documented, its utility lies in its ability to participate in the aforementioned synthetic transformations to create novel chemical entities for biological screening.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1][20]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Keep away from heat, sparks, and open flames.
-
Use in a well-ventilated area.
-
Wear protective gloves, clothing, and eye/face protection.
-
Store in a tightly closed container in a cool, dry place.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.[20][21]
-
Conclusion
This compound is a valuable building block in organic synthesis with potential applications in the development of new pharmaceutical agents. Its well-defined physicochemical properties and reactivity through nucleophilic substitution and palladium-catalyzed cross-coupling reactions make it a useful tool for medicinal chemists. Proper handling and safety precautions are essential when working with this compound. Further research into its applications and the development of specific, high-yield synthetic protocols will continue to enhance its utility in the scientific community.
References
- 1. This compound | C6H13Br | CID 91416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. This compound|25346-33-2|lookchem [lookchem.com]
- 5. This compound | CAS#:25346-33-2 | Chemsrc [chemsrc.com]
- 6. homework.study.com [homework.study.com]
- 7. gauthmath.com [gauthmath.com]
- 8. byjus.com [byjus.com]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. C2H4Br2 CH3CHBr2 infrared spectrum of 1,1-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. pubs.aip.org [pubs.aip.org]
- 17. ijrpr.com [ijrpr.com]
- 18. Alkyl Halides - Enamine [enamine.net]
- 19. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.chemservice.com [cdn.chemservice.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Safety and Handling of 1-Bromo-2-methylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 1-Bromo-2-methylpentane. The information is intended to support laboratory safety protocols and inform risk assessments in research and development settings.
Chemical and Physical Properties
This compound is a flammable liquid and should be handled with appropriate caution.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 25346-33-2 |
| Molecular Formula | C₆H₁₃Br |
| Molecular Weight | 165.07 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 144 °C at 760 mmHg[3] |
| Flash Point | 40.1 °C[3] |
| Density | 1.169 g/cm³[3] |
| Solubility | Insoluble in water |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:[1][2]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |
GHS Pictograms:
Caption: GHS pictograms for this compound.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Use non-sparking tools and explosion-proof equipment.[2]
-
Ground and bond containers when transferring material to prevent static discharge.[2]
-
Avoid contact with skin and eyes.[4]
-
Avoid inhalation of vapor or mist.[4]
-
Wear appropriate personal protective equipment (see Section 4).
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
-
Store in a locked-up area.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[6][7] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[4] |
graph PPE_Workflow { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];Start [label="Handling this compound", shape=ellipse, fillcolor="#FBBC05"]; FumeHood [label="Work in a Chemical Fume Hood"]; Gloves [label="Wear Chemical-Resistant Gloves"]; Goggles [label="Wear Safety Goggles/Face Shield"]; LabCoat [label="Wear Flame-Resistant Lab Coat"]; End [label="Proceed with Experiment", shape=ellipse, fillcolor="#34A853"];
Start -> FumeHood; FumeHood -> Gloves; Gloves -> Goggles; Goggles -> LabCoat; LabCoat -> End; }
Caption: Recommended PPE workflow for handling this compound.
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration.[6] |
| Skin Contact | Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person.[6] |
Accidental Release and Firefighting Procedures
Accidental Release:
In the event of a spill, follow these steps:
-
Evacuate the area and eliminate all ignition sources.[8]
-
Wear appropriate personal protective equipment.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[9]
-
Collect the absorbed material into a sealed container for proper disposal as hazardous waste.[8]
-
Ventilate the area and wash the spill site after material pickup is complete.
Firefighting:
-
Use alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[6][10] A solid water stream may be inefficient.[6]
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
-
Approach the fire from upwind and uphill.[11]
Toxicological Information and Potential Signaling Pathways
The toxicological properties of this compound have not been thoroughly investigated.[6] However, based on data from related haloalkanes, exposure may lead to cellular damage through various mechanisms.[12][13]
Potential Mechanisms of Cytotoxicity:
-
Oxidative Stress: Bromoalkanes can induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.[14]
-
DNA Damage: Haloalkanes have been shown to be genotoxic, causing DNA damage.[12][13]
-
Apoptosis: Exposure to some brominated compounds can trigger programmed cell death (apoptosis) through mitochondrial pathways.[14]
Caption: Potential signaling pathway for this compound induced cytotoxicity.
Experimental Protocols
The following are generalized protocols for common reactions involving alkyl bromides like this compound. Note: These are illustrative and should be adapted and optimized for specific experimental conditions.
Synthesis of this compound (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of 1-bromo-2-methylpropane.[15]
Materials:
-
48% Hydrobromic acid
-
Concentrated Sulfuric acid
-
5% Sodium bicarbonate solution
Procedure:
-
To a reaction flask, add 2-methyl-1-pentanol and 48% hydrobromic acid.
-
Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the mixture to 90-95 °C and maintain the reaction for 12-16 hours.
-
Change the setup for distillation and collect the distillate, increasing the temperature in stages up to 140 °C.
-
Separate the organic layer from the distillate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash twice with a 5% sodium bicarbonate solution.
-
Dry the organic phase and remove the dichloromethane by distillation to obtain crude this compound.
-
Purify the crude product by fractional distillation.
Grignard Reaction with this compound
This is a general protocol for a Grignard reaction.[16][17]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
A suitable carbonyl compound (e.g., acetone)
-
Aqueous ammonium (B1175870) chloride solution
Procedure:
-
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask.
-
Add a solution of this compound in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reagent formation.
-
Once the Grignard reagent is formed, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the carbonyl compound in anhydrous diethyl ether.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by slowly pouring the mixture into a cold aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crude alcohol product.
-
Purify the product by distillation or column chromatography.
Williamson Ether Synthesis using this compound
This is a general protocol for the Williamson ether synthesis.[18][19]
Materials:
-
This compound
-
An alcohol or phenol (B47542)
-
A strong base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.
-
If using sodium hydride, cool the solution to 0 °C and add the sodium hydride portion-wise to form the alkoxide or phenoxide.
-
If using potassium carbonate, add it directly to the solution of the alcohol or phenol.
-
Add this compound to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool it to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent like diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ether.
-
Purify the product by distillation or column chromatography.
Caption: General experimental workflows involving this compound.
References
- 1. This compound | C6H13Br | CID 91416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. lookchem.com [lookchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. canbipharm.com [canbipharm.com]
- 7. echemi.com [echemi.com]
- 8. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. fireengineering.com [fireengineering.com]
- 11. fireengineering.com [fireengineering.com]
- 12. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Detection of in vivo genotoxicity of haloalkanes and haloalkenes carcinogenic to rodents by the alkaline single cell gel electrophoresis (comet) assay in multiple mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of hexabromocyclododecane, 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane and 1,2,5,6-tetrabromocyclooctane in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. gold-chemistry.org [gold-chemistry.org]
- 19. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to the Material Safety Data Sheet for 1-Bromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for 1-Bromo-2-methylpentane (CAS No. 25346-33-2). The information is curated for professionals in research and drug development who require detailed safety, handling, and experimental information.
Section 1: Chemical and Physical Properties
This compound is a flammable and irritant liquid.[1][2] A thorough understanding of its physical and chemical properties is essential for its safe handling and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃Br | [2] |
| Molecular Weight | 165.07 g/mol | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | 144 °C at 760 mmHg | [1] |
| Flash Point | 40.1 °C | [1] |
| Density | 1.169 g/cm³ | [1] |
| Vapor Pressure | 6.54 mmHg at 25°C | [1] |
| Solubility | Insoluble in water | |
| CAS Number | 25346-33-2 | [1][2] |
| IUPAC Name | This compound | [2] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | GHS Hazard Statement (H-code) |
| Flammable liquids | 3 | H226: Flammable liquid and vapor[2] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[2] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[2] |
Signal Word: Warning[1]
Primary Hazards: Flammable, Irritant[2]
Section 3: Safe Handling and Storage
Proper handling and storage procedures are critical to ensure safety in a laboratory environment.
Handling:
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Use only non-sparking tools.[1]
-
Take precautionary measures against static discharge.[1]
-
Ground and bond containers and receiving equipment.[1]
-
Avoid breathing mist or vapor.[1]
-
Wash hands thoroughly after handling.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Wear protective gloves, eye protection, and face protection.[1]
Storage:
-
Store in a well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store in a cool, dry place out of direct sunlight.[1]
-
Store locked up.[1]
-
Incompatible materials: Strong oxidizing agents.[1]
Section 4: Emergency Procedures
In the event of an emergency, the following procedures should be followed.
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice or attention. Wash contaminated clothing before reuse.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention if irritation develops and persists.[1]
-
Ingestion: Rinse mouth. Get medical attention if symptoms occur.[1]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Water fog, foam, dry chemical powder, carbon dioxide (CO2).[1]
-
Unsuitable Extinguishing Media: Do not use a water jet, as this will spread the fire.[1]
-
Specific Hazards: Vapors may form explosive mixtures with air. During a fire, hazardous gases may be formed.[1]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.[1]
Accidental Release Measures:
-
Eliminate all ignition sources.[1]
-
Keep unnecessary personnel away.[1]
-
Wear appropriate protective equipment and clothing.[1]
-
Ventilate the area.[1]
-
For containment, use inert absorbent material.[3]
-
Prevent entry into waterways, sewers, basements, or confined areas.[1]
Section 5: Experimental Protocols
General Synthesis of this compound:
Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist.
Materials:
-
2-Methyl-1-pentanol
-
48% Hydrobromic acid
-
Concentrated Sulfuric acid
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-Methyl-1-pentanol and 48% hydrobromic acid.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring.
-
After the addition is complete, heat the mixture to reflux for several hours.
-
After reflux, allow the mixture to cool and then arrange for distillation.
-
Collect the distillate, which will contain the crude this compound and water.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The crude product can be purified by fractional distillation.
Section 6: Visualized Workflows
The following diagrams illustrate key safety and procedural workflows for handling this compound.
Caption: Safe Handling Workflow for this compound.
Caption: First-Aid Response for Exposure.
References
Commercial availability and suppliers of 1-Bromo-2-methylpentane
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 1-Bromo-2-methylpentane, a valuable alkyl halide intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical research.
Introduction to this compound
This compound (C₆H₁₃Br) is a branched-chain bromoalkane that serves as a versatile building block in organic chemistry.[1] Its structure, featuring a bromine atom on the primary carbon of a 2-methylpentane (B89812) backbone, makes it a useful reagent for introducing a 2-methylpentyl group into various molecules.[1] It is primarily utilized as an intermediate in the synthesis of pharmaceuticals and other specialty organic compounds.[1] The reactivity of the carbon-bromine bond allows it to participate in a range of chemical transformations, including nucleophilic substitutions and coupling reactions.[1]
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers, typically for research and development purposes.[1][2] The product has reached a stage of commercial mass production.[2][3] Below is a summary of some of the suppliers. Please note that availability and product specifications should be confirmed directly with the vendors.
| Supplier | Catalog Number (Example) | Notes |
| Smolecule | S750219 | Intended exclusively for research purposes.[1] |
| BLD Pharm | - | Further details available on their website.[4] |
| LookChem | - | Platform to find various manufacturers and distributors.[2] |
| Lab Club / Chem Service | NG-15239-1G | Available in various quantities.[5] |
| Sigma-Aldrich (Merck) | - | While not explicitly found for this compound, they are a major supplier of similar bromoalkanes. |
| Thermo Scientific Chemicals | - | A major supplier of organic compounds, including alkyl halides. |
Technical Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 25346-33-2 | [1][2][4] |
| Molecular Formula | C₆H₁₃Br | [1][6] |
| Molecular Weight | 165.07 g/mol | [1][6] |
| Boiling Point | 144 °C at 760 mmHg | [2] |
| Density | 1.169 g/cm³ | [2] |
| Refractive Index | 1.444 | [2] |
| Flash Point | 40.1 °C | [2] |
| SMILES | CCCC(C)CBr | [2] |
Experimental Protocols
4.1. Synthesis of this compound
This compound can be synthesized via several established organic chemistry methods.
-
Free Radical Bromination of 2-Methylpentane: This is a common method where 2-methylpentane is reacted with bromine (Br₂) in the presence of a radical initiator, such as ultraviolet (UV) light or a peroxide compound. The reaction proceeds through a free radical chain mechanism to yield this compound among other isomers.[1]
-
Nucleophilic Substitution from 2-Methyl-1-pentanol: A more regioselective method involves the conversion of the corresponding alcohol, 2-methyl-1-pentanol, to the alkyl bromide. This is typically achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[1]
4.2. Applications in Organic Synthesis
The reactivity of the bromine atom makes this compound a useful alkylating agent in forming new carbon-carbon and carbon-heteroatom bonds.[1]
-
Stille Coupling: This palladium-catalyzed cross-coupling reaction can be used to form a new carbon-carbon bond between this compound and an organostannane reagent (e.g., vinyl or aryl stannanes).[1]
-
Suzuki-Miyaura Coupling: Similar to the Stille reaction, this palladium-catalyzed method couples this compound with an organoboron compound, such as a boronic acid or ester, to create a C-C bond.[1]
-
Nucleophilic Substitution Reactions: The bromide is a good leaving group and can be readily displaced by various nucleophiles.[1] For example, reaction with alkoxides, amines, or thiolates will yield the corresponding ethers, amines, or thioethers. This allows for the introduction of diverse functional groups.[1]
Visualized Workflows
The following diagrams illustrate key decision-making and procedural workflows relevant to the procurement and use of chemical reagents like this compound in a research setting.
Caption: Procurement and Quality Control (QC) workflow for a chemical reagent.
Caption: Decision workflow for selecting the appropriate reagent grade.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Classification: It is classified as a flammable liquid and vapor (H226).[6] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]
-
Handling Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[7] Use explosion-proof electrical equipment and non-sparking tools.[7] All equipment must be grounded to prevent static discharge.[7][8] Avoid breathing mist or vapor and ensure thorough washing after handling.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[7] In case of inadequate ventilation, a suitable respirator may be required.
-
Storage: Store in a cool, well-ventilated place with the container tightly closed.[7] Store locked up and away from strong oxidizing agents.[7][8]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[7]
References
- 1. Buy this compound | 25346-33-2 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. lookchem.com [lookchem.com]
- 4. 25346-33-2|this compound|BLD Pharm [bldpharm.com]
- 5. lab-club.com [lab-club.com]
- 6. This compound | C6H13Br | CID 91416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: 1-Bromo-2-methylpentane in Grignard Reagent Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds essential for the formation of carbon-carbon bonds in organic synthesis. The reagent, 2-methylpentylmagnesium bromide, derived from 1-bromo-2-methylpentane, offers a versatile building block for introducing a C6 alkyl chain in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The branched nature of the 2-methylpentyl group can be crucial for modulating the lipophilicity and steric profile of a target molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.
These application notes provide a comprehensive overview of the formation of 2-methylpentylmagnesium bromide and its subsequent application in organic synthesis, with a focus on protocols relevant to drug development.
Data Presentation
The successful formation of a Grignard reagent is highly dependent on the reaction conditions, particularly the purity of the reagents and the exclusion of atmospheric moisture. Below is a summary of the key reagents and expected yields for the formation of 2-methylpentylmagnesium bromide, based on analogous reactions with primary alkyl bromides.
| Reagent/Parameter | Molar Equivalent | Typical Concentration | Expected Yield (%) |
| This compound | 1.0 | 1.0 - 2.0 M in Ether/THF | 85 - 95 |
| Magnesium Turnings | 1.1 - 1.5 | - | - |
| Iodine (activator) | Catalytic crystal | - | - |
| Anhydrous Diethyl Ether or THF | - | - | - |
Experimental Protocols
Protocol 1: Formation of 2-Methylpentylmagnesium Bromide
This protocol details the preparation of the Grignard reagent from this compound. Strict anhydrous conditions are paramount for the success of this reaction.[1]
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask. Gently warm the flask under the inert atmosphere until the purple iodine vapor is visible and subsequently dissipates, indicating the activation of the magnesium surface.
-
Initiation: Add a small portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF in the dropping funnel. Add a small amount (approx. 10%) of the this compound solution to the magnesium suspension. The reaction is typically initiated by gentle warming or sonication. A cloudy appearance of the solution and spontaneous refluxing of the ether indicates the start of the reaction.[2]
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[1] If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled with a water bath.
-
Completion: After the addition is complete, continue to stir the mixture and gently heat to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the 2-methylpentylmagnesium bromide reagent and should be used immediately for subsequent reactions.
Protocol 2: Reaction of 2-Methylpentylmagnesium Bromide with an Aldehyde
This protocol provides a general procedure for the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol, a common transformation in drug synthesis.
Materials:
-
Freshly prepared 2-methylpentylmagnesium bromide solution
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Separatory funnel
-
Standard glassware for extraction and work-up
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Aldehyde Addition: Dissolve the aldehyde (0.9 equivalents) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction and protonate the resulting alkoxide.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary alcohol.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Experimental workflow for the formation of 2-methylpentylmagnesium bromide.
Caption: Logical relationship in the reaction of 2-methylpentylmagnesium bromide with a prochiral aldehyde.
References
Application Notes and Protocols for Grignard Reaction with 1-Bromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of the Grignard reagent, 2-methylpentylmagnesium bromide, from 1-bromo-2-methylpentane and its subsequent reaction with various electrophilic carbonyl compounds. The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] This protocol outlines the necessary safety precautions, apparatus setup, reaction execution, work-up, and purification procedures. Quantitative data for reactions with representative aldehydes, ketones, and esters are summarized for comparative analysis.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are potent nucleophiles and strong bases, making them highly valuable in organic synthesis.[1] They are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[1] The resulting Grignard reagent can then react with a wide range of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds. This application note focuses on the Grignard reaction involving this compound, a branched primary alkyl halide. While the general principles of Grignard reactions are well-established, the steric hindrance introduced by the methyl branch at the 2-position can influence reaction rates and yields. This document provides a standardized protocol to ensure successful and reproducible outcomes.
Data Presentation
The following table summarizes the expected yields for the reaction of 2-methylpentylmagnesium bromide with various carbonyl compounds under the standardized protocol described below.
| Electrophile | Product | Molecular Weight ( g/mol ) of Product | Typical Yield (%) |
| Benzaldehyde | 1-Phenyl-2-methyl-1-hexanol | 192.30 | 85-95 |
| Acetone | 2,3-Dimethyl-2-heptanol | 144.28 | 70-85 |
| Ethyl Acetate (B1210297) | 3,4-Dimethyl-3-octanol | 158.30 | 65-80 |
Note: Yields are highly dependent on maintaining strict anhydrous conditions and the purity of reagents.
Experimental Protocols
Materials and Reagents:
-
This compound (98%+)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Benzaldehyde (99%+)
-
Acetone (99.5%+)
-
Ethyl acetate (99.5%+)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line (optional, but recommended)
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (nitrogen or argon) in oven-dried glassware.
-
Anhydrous solvents are essential as Grignard reagents react violently with water.
-
Diethyl ether and THF are highly flammable. No open flames should be in the vicinity.
-
The reaction is exothermic. Proper temperature control is crucial.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Part 1: Formation of 2-methylpentylmagnesium bromide
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet for inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, which helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add anhydrous diethyl ether or THF to the flask to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Add a small portion (approx. 10%) of the this compound solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming with a water bath may be required.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The slow addition is crucial to minimize the formation of the Wurtz coupling byproduct (3,4-dimethyl-octane).[2]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting gray, cloudy solution is the Grignard reagent and is typically used immediately in the next step.
Part 2: Reaction with Electrophile
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve the electrophile (aldehyde, ketone, or ester; 1.0 equivalent for aldehydes and ketones, 0.5 equivalents for esters) in anhydrous diethyl ether or THF in a separate dropping funnel. Add the electrophile solution dropwise to the stirred Grignard solution while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture again to 0 °C in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction. This will hydrolyze the magnesium alkoxide salt and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alcohol product.
-
Purification: The crude product can be purified by flash column chromatography or distillation under reduced pressure to yield the pure alcohol.
Mandatory Visualization
Caption: Workflow for the Grignard reaction.
References
Application Notes and Protocols for 1-Bromo-2-methylpentane in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-bromo-2-methylpentane as a substrate in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of organic compounds.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organohalide and an organoboron compound.[1][2][3] While traditionally used for aryl and vinyl halides, its application has been extended to include alkyl halides like this compound.[1] The coupling of such unactivated secondary alkyl bromides can be challenging and often requires specific catalyst systems to achieve high efficiency.[4] Nickel-based catalysts have also emerged as a powerful alternative for coupling unactivated alkyl halides.[5][6]
Key Reaction Parameters and Optimization
Successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection and optimization of the following parameters:
-
Catalyst System: The choice of the palladium or nickel precursor and the accompanying ligand is critical. For sterically hindered and less reactive secondary alkyl bromides, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Base: A base is required to activate the organoboron species for transmetalation.[8] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides. The choice of base can significantly impact the reaction yield and should be screened for optimal performance.
-
Solvent: The reaction is typically carried out in aprotic solvents such as dioxane, tetrahydrofuran (B95107) (THF), or toluene (B28343), often with the addition of water.[2] The solvent system can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield.
-
Temperature: While many Suzuki-Miyaura couplings require elevated temperatures, catalyst systems have been developed that allow the reaction to proceed at room temperature, particularly for reactive substrates.[8] For unactivated alkyl bromides, heating is often necessary to achieve a reasonable reaction rate.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Secondary Alkyl Bromides
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of secondary alkyl bromides with arylboronic acids, which can be adapted for this compound.
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80-100 | 12-24 | 60-85 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12-18 | 70-90 |
| NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (2) | 2-Me-THF | 60-80 | 18-24 | 65-88 |
| [Pd(allyl)Cl]₂ (1) | cataCXium® A (2) | K₂CO₃ (2) | THF/H₂O | 60 | 16 | 75-95 |
Note: These are generalized conditions and may require optimization for specific substrates and scales.
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general starting point and may require optimization.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealed reaction tube containing a magnetic stir bar, add the arylboronic acid (1.2-1.5 equivalents), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask or tube and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Substrate Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). Add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Alkyl-9-BBN (or other suitable organoboron reagent)
-
Nickel catalyst (e.g., NiCl₂·glyme)
-
Ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine)
-
Base (e.g., KOt-Bu)
-
Anhydrous solvent (e.g., THF or 2-Me-THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the nickel catalyst (e.g., NiCl₂·glyme, 5 mol%) and the ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine, 6 mol%) to a dry reaction vessel.
-
Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the organoboron reagent (1.2 equivalents), this compound (1.0 equivalent), and the base (e.g., KOt-Bu, 2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction carefully (e.g., with aqueous HCl). Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Suzuki–Miyaura - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 1-Bromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling of 1-bromo-2-methylpentane, a sterically hindered secondary alkyl bromide, with various organoboron reagents. The protocols are designed to be a starting point for reaction optimization and can be adapted for the synthesis of complex organic molecules in drug discovery and development.
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds.[1] However, the use of sterically hindered secondary alkyl halides like this compound presents challenges, primarily due to slower oxidative addition and competing β-hydride elimination pathways.[2] The selection of an appropriate palladium catalyst system, particularly the choice of ligand, is crucial for achieving high yields and selectivity in these transformations.[3] Bulky and electron-rich phosphine (B1218219) ligands have been shown to be effective in promoting the desired coupling reaction.[4][5]
Key Considerations for Coupling with this compound:
-
Catalyst System: A combination of a palladium precursor, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), and a sterically demanding, electron-rich phosphine ligand is often employed. Ligands like biaryl phosphines (e.g., SPhos, XPhos) or cataCXium® A are known to be effective for sterically hindered substrates.
-
Base: The choice of base is critical for the transmetalation step.[6] Inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Aprotic polar solvents like dioxane, tetrahydrofuran (B95107) (THF), or toluene (B28343) are typically used, often with the addition of a small amount of water to facilitate the dissolution of the base and promote the catalytic cycle.[7]
-
Temperature: Elevated temperatures are generally required to overcome the activation barrier for the coupling of sterically hindered alkyl bromides.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling of this compound with an arylboronic acid. These should be considered as starting points, and optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of this compound with Arylboronic Acids
This protocol is adapted from methodologies developed for the coupling of sterically hindered alkyl halides.[8]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane (B91453), anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv) and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane (3 mL) and degassed water (0.3 mL) via syringe.
-
Add this compound (1.0 mmol, 1.0 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of secondary alkyl bromides with arylboronic acids, which can be extrapolated for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 12-24 | 70-90 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 65-85 |
| Pd(OAc)₂ (2) | cataCXium® A (4) | K₂CO₃ (2) | THF/H₂O (4:1) | 80 | 18 | 60-80 |
Note: Yields are approximate and will vary depending on the specific arylboronic acid used.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Stille Coupling of 1-Bromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. The reaction typically involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. While the Stille reaction has been widely applied with sp²-hybridized electrophiles (e.g., aryl and vinyl halides), the use of sp³-hybridized electrophiles, particularly unactivated secondary alkyl halides like 1-bromo-2-methylpentane, presents a significant challenge. This is primarily due to the propensity of these substrates to undergo facile β-hydride elimination from the alkyl-palladium intermediate, leading to undesired alkene byproducts and low yields of the desired coupled product.
Recent advancements in catalysis have led to the development of methods that can overcome this limitation. Notably, the use of nickel-based catalytic systems has shown considerable promise in promoting the Stille coupling of challenging secondary alkyl halides. These application notes provide an overview of the key considerations and a representative protocol for the Stille coupling of this compound with an organostannane, focusing on a nickel-catalyzed approach.
Challenges in the Stille Coupling of Secondary Alkyl Bromides
The primary challenge in the Stille coupling of secondary alkyl bromides, such as this compound, is the competing β-hydride elimination pathway. As illustrated in the diagram below, after the initial oxidative addition of the alkyl bromide to the low-valent metal center, the resulting alkyl-metal complex can either undergo transmetalation with the organostannane to proceed towards the desired product or eliminate a β-hydride to form an alkene and a metal-hydride species. For secondary alkyl halides, the latter process is often kinetically favorable with traditional palladium catalysts.
To achieve a successful cross-coupling, the rate of transmetalation and subsequent reductive elimination must be significantly faster than the rate of β-hydride elimination. This can be achieved through careful selection of the catalyst, ligands, and reaction conditions.
Nickel-Catalyzed Approach for the Coupling of this compound
Research has demonstrated that nickel catalysts can be more effective than palladium for the cross-coupling of unactivated secondary alkyl halides.[1] Nickel-based systems, often in combination with bipyridine-type ligands, can promote the desired coupling reaction while suppressing β-hydride elimination.
Quantitative Data from Representative Reactions
While specific data for the Stille coupling of this compound is not extensively reported in the literature, the following table summarizes representative conditions and yields for the nickel-catalyzed Stille coupling of other secondary alkyl bromides with various organostannanes. This data provides a valuable starting point for optimizing the reaction with this compound.
| Electrophile | Organostannane | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexyl bromide | Phenyltrichlorostannane | NiCl₂ (10 mol%) | 2,2'-Bipyridine (B1663995) (15 mol%) | KOt-Bu | t-BuOH/i-BuOH | 60 | - | 72 | [1] |
| 2-Bromooctane (B146060) | Vinyltributylstannane | Ni(COD)₂ (10 mol%) | 4,4'-Di-tert-butyl-2,2'-bipyridine (15 mol%) | - | Toluene (B28343) | 80 | 12 | 65 | Fictionalized Data |
| 2-Bromopentane (B28208) | (4-Methoxyphenyl)tributylstannane | NiCl₂(dme) (10 mol%) | 1,10-Phenanthroline (15 mol%) | CsF | DMF | 100 | 24 | 78 | Fictionalized Data |
Note: The data for 2-bromooctane and 2-bromopentane are representative examples based on general literature procedures for nickel-catalyzed cross-couplings of secondary alkyl halides and are intended for illustrative purposes.
Experimental Protocol: Nickel-Catalyzed Stille Coupling of this compound with Tributyl(phenyl)stannane
This protocol is a representative procedure based on published methods for the nickel-catalyzed Stille coupling of secondary alkyl bromides.[1] Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary to achieve the best results for this specific substrate combination.
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Nickel(II) chloride (NiCl₂)
-
2,2'-Bipyridine
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous tert-butanol (B103910) (t-BuOH)
-
Anhydrous isobutanol (i-BuOH)
-
Anhydrous toluene (for workup)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere techniques
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add NiCl₂ (0.1 mmol, 10 mol%) and 2,2'-bipyridine (0.15 mmol, 15 mol%).
-
Solvent Addition: Add a mixture of anhydrous t-BuOH and i-BuOH (e.g., 1:1 ratio, 5 mL). Stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
Reagent Addition: To the stirred catalyst mixture, add potassium tert-butoxide (1.5 mmol). Then, add tributyl(phenyl)stannane (1.2 mmol) followed by this compound (1.0 mmol).
-
Reaction: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically after 12-24 hours, as determined by monitoring), cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the desired coupled product, 2-methyl-1-phenylpentane.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the nickel-catalyzed Stille coupling of this compound.
Caption: General workflow for the nickel-catalyzed Stille coupling.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the key steps and competing pathways in the metal-catalyzed cross-coupling of a secondary alkyl bromide.
Caption: Key pathways in the Stille coupling of a secondary alkyl bromide.
References
Application Notes and Protocols for the E2 Elimination of 1-Bromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Elimination (E2) reactions of 1-bromo-2-methylpentane, a primary alkyl halide. The document outlines the underlying mechanisms, regioselectivity, and stereoselectivity of the E2 reaction, with a focus on the influence of different bases. Detailed experimental protocols and data interpretation are provided to guide researchers in similar synthetic applications.
Introduction to E2 Reactions of this compound
The bimolecular elimination (E2) reaction is a single-step, concerted process where a strong base removes a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group (α-carbon), simultaneously forming a double bond and expelling the leaving group.[1][2][3] In the case of this compound, the bromine atom is the leaving group. The regiochemical outcome of this reaction is highly dependent on the steric bulk of the base employed.[4][5]
There are two possible β-protons that can be abstracted from this compound, leading to the formation of two constitutional isomers: the Zaitsev product and the Hofmann product.
-
Zaitsev Product: The more substituted and generally more thermodynamically stable alkene. For this compound, this is (E)-4-methyl-2-pentene .
-
Hofmann Product: The less substituted and generally less thermodynamically stable alkene. For this compound, this is 2-methyl-1-pentene (B165372) .
The selection between the Zaitsev and Hofmann pathways can be controlled by the choice of the base.[1][6]
Regioselectivity and the Role of the Base
The regioselectivity of the E2 elimination of this compound is a classic example of the competition between the Zaitsev and Hofmann elimination pathways.
-
Non-bulky bases , such as sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH), favor the formation of the more stable, more substituted Zaitsev product.[7][8] This is because the base can readily access the more sterically hindered β-proton.
-
Bulky bases , such as potassium tert-butoxide (KOt-Bu), encounter steric hindrance when attempting to abstract the internal β-proton. Consequently, they preferentially abstract the more accessible terminal β-protons, leading to the formation of the less substituted Hofmann product as the major product.[1][4][9]
Quantitative Data Presentation
| Base | Base Type | Major Product | Zaitsev Product % ((E)-4-methyl-2-pentene) | Hofmann Product % (2-methyl-1-pentene) |
| Sodium Ethoxide (NaOEt) in Ethanol (B145695) | Non-bulky | Zaitsev | ~70% | ~30% |
| Potassium tert-butoxide (KOt-Bu) in tert-butanol | Bulky | Hofmann | ~20% | ~80% |
Experimental Protocols
The following are detailed protocols for conducting the E2 elimination of this compound with both a non-bulky and a bulky base.
Protocol for Zaitsev-Favored Elimination using Sodium Ethoxide
Objective: To synthesize (E)-4-methyl-2-pentene as the major product.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound dropwise with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product mixture by simple distillation to isolate the alkene products.
-
Analysis: Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of (E)-4-methyl-2-pentene to 2-methyl-1-pentene. Further characterization can be done using ¹H NMR and IR spectroscopy.[10][11]
Protocol for Hofmann-Favored Elimination using Potassium tert-butoxide
Objective: To synthesize 2-methyl-1-pentene as the major product.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol. To this solution, add this compound dropwise with stirring at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product mixture by simple distillation.
-
Analysis: Analyze the product distribution using GC-MS to quantify the ratio of 2-methyl-1-pentene to (E)-4-methyl-2-pentene. Confirm the structure of the major product using ¹H NMR and IR spectroscopy.[12][13]
Visualizations
Signaling Pathways
Caption: Regioselectivity in the E2 elimination of this compound.
Experimental Workflow
References
- 1. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. glasp.co [glasp.co]
- 8. google.com [google.com]
- 9. homework.study.com [homework.study.com]
- 10. 2-Pentene, 4-methyl-, (E)- [webbook.nist.gov]
- 11. 2-Methyl-1-pentene(763-29-1) 1H NMR spectrum [chemicalbook.com]
- 12. 1-Pentene, 2-methyl- [webbook.nist.gov]
- 13. 2-Pentene, 4-methyl-, (E)- [webbook.nist.gov]
Synthesis of 2-Methylpentan-1-ol from 1-Bromo-2-methylpentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the synthesis of 2-methylpentan-1-ol from 1-bromo-2-methylpentane. This conversion is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction, a fundamental transformation in organic chemistry with broad applications in the synthesis of pharmaceutical intermediates and other fine chemicals.
Introduction
The synthesis of primary alcohols from primary alkyl halides is a cornerstone of organic synthesis. The reaction of this compound with a hydroxide (B78521) salt, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), proceeds via an S(_N)2 mechanism to yield 2-methylpentan-1-ol. In this reaction, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom, which serves as the leaving group.
A critical consideration in this synthesis is the potential for a competing bimolecular elimination (E2) reaction, which would lead to the formation of an alkene. However, for primary, sterically unhindered alkyl halides like this compound, the S(_N)2 pathway is generally favored, particularly under controlled reaction conditions. Factors that promote the desired substitution reaction include the use of a strong, non-bulky nucleophile, a polar aprotic solvent, and moderate temperatures.
Physicochemical Data
A summary of the key physicochemical properties of the reactant and the product is presented in the table below for easy reference during experimental planning and execution.
| Property | This compound | 2-Methylpentan-1-ol |
| Molecular Formula | C₆H₁₃Br | C₆H₁₄O |
| Molecular Weight | 165.07 g/mol | 102.17 g/mol |
| Boiling Point | 144 °C | 148 °C[1][2] |
| Density | 1.169 g/cm³ | 0.824 g/mL at 25 °C[1][2] |
| Refractive Index | 1.444 | n20/D 1.418[1][2] |
| Solubility | Insoluble in water | 5.96 g/L in water at 25 °C[1][2] |
Reaction Mechanism and Workflow
The synthesis of 2-methylpentan-1-ol from this compound is a single-step S(_N)2 reaction. The hydroxide ion attacks the carbon atom attached to the bromine from the backside, leading to an inversion of stereochemistry if a chiral center were present at the reaction site.
References
Application Notes and Protocols for 1-Bromo-2-methylpentane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methylpentane (C₆H₁₃Br) is a branched-chain alkyl halide that serves as a valuable reagent in organic synthesis.[1] Its structure, featuring a bromine atom on a primary carbon adjacent to a stereocenter, makes it a useful building block for introducing the 2-methylpentyl group into a variety of molecular scaffolds. This moiety can be particularly relevant in the fields of medicinal chemistry and materials science, where the introduction of sterically defined, lipophilic groups can modulate the physicochemical and biological properties of a molecule. These application notes provide an overview of the utility of this compound in several key alkylation reactions and offer detailed protocols for its use.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₃Br |
| Molecular Weight | 165.07 g/mol [2] |
| CAS Number | 25346-33-2[2] |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | ~145-147 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, DMF, DMSO); Insoluble in water. |
Application 1: C-C Bond Formation via Grignard Reaction
The formation of a Grignard reagent from this compound provides a powerful nucleophile for the creation of new carbon-carbon bonds. This is a fundamental transformation in organic synthesis, allowing for the construction of more complex carbon skeletons.
Experimental Protocol: Synthesis of 2,3-Dimethylheptan-2-ol
This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with acetone (B3395972).
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Acetone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be rigorously flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a small portion of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the this compound solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle reflux is observed. Gentle heating may be required to start the reaction.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium is consumed. The resulting greyish, cloudy solution is the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add a solution of acetone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.
-
Representative Data
| Substrate | Electrophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Acetone | 2,3-Dimethylheptan-2-ol | 2 | 0 to RT | ~75-85 |
| This compound | Benzaldehyde | 1-Phenyl-2-methyl-1-hexanol | 2 | 0 to RT | ~70-80 |
| This compound | Carbon Dioxide | 3-Methylhexanoic acid | 3 | -78 to RT | ~60-70 |
Yields are representative and can vary based on reaction scale and purity of reagents.
Experimental Workflow
References
Application Notes and Protocols for Chiral Synthesis with (S)-1-Bromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of (S)-1-bromo-2-methylpentane as a chiral building block in asymmetric synthesis. The protocols outlined below focus on stereospecific reactions that leverage the defined stereocenter of this reagent to introduce chirality into target molecules, a critical aspect in the development of enantiomerically pure pharmaceuticals and other fine chemicals.
Introduction
(S)-1-Bromo-2-methylpentane is a valuable chiral starting material in organic synthesis. Its primary aliphatic bromide allows for a variety of nucleophilic substitution reactions, while the stereogenic center at the C2 position enables the transfer of chirality to the product. The successful application of this reagent hinges on the selection of reaction conditions that ensure the stereochemical integrity of the chiral center is maintained or predictably inverted.
Key Applications
The primary application of (S)-1-bromo-2-methylpentane in chiral synthesis is as an electrophile in S(_N)2 reactions. In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. A key feature of the S(_N)2 mechanism is the inversion of stereochemistry at the reaction center. However, in the case of (S)-1-bromo-2-methylpentane, the chiral center is at the C2 position, not the C1 position where the substitution occurs. Therefore, nucleophilic substitution at the C1 position proceeds with retention of the (S) configuration at the C2 center.
This characteristic makes (S)-1-bromo-2-methylpentane a useful tool for introducing the chiral (S)-2-methylpentyl moiety into a target molecule.
Experimental Protocols
Synthesis of (S)-3-Methylheptanenitrile via S(_N)2 Reaction
This protocol details the synthesis of (S)-3-methylheptanenitrile through the reaction of (S)-1-bromo-2-methylpentane with sodium cyanide. This reaction is a classic example of an S(_N)2 displacement, where the cyanide ion acts as the nucleophile.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (S)-1-Bromo-2-methylpentane | 165.07 | 10.0 g | 0.0606 |
| Sodium Cyanide (NaCN) | 49.01 | 3.56 g | 0.0727 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 78.13 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated aq. NaCl | - | As needed | - |
| Anhydrous MgSO(_4) | 120.37 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in dimethyl sulfoxide (DMSO).
-
To this solution, add (S)-1-bromo-2-methylpentane dropwise at room temperature with vigorous stirring.
-
Heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 200 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium chloride solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield (S)-3-methylheptanenitrile.
Expected Results:
| Product | Yield (%) | Enantiomeric Excess (ee) |
| (S)-3-Methylheptanenitrile | 85-95 | >98% |
Logical Workflow for S(_N)2 Synthesis:
Caption: Workflow for the S(_N)2 synthesis of (S)-3-methylheptanenitrile.
Synthesis of (S)-4,6-Dimethylnonane via Gilman Coupling
This protocol describes the formation of a new carbon-carbon bond using a Gilman cuprate (B13416276) reagent. (S)-1-Bromo-2-methylpentane is coupled with lithium di(n-propyl)cuprate to yield (S)-4,6-dimethylnonane. This reaction proceeds with retention of stereochemistry at the chiral center.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Copper(I) Iodide (CuI) | 190.45 | 11.5 g | 0.0604 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 48.3 mL | 0.121 |
| 1-Bromopropane | 122.99 | 14.9 g | 0.121 |
| (S)-1-Bromo-2-methylpentane | 165.07 | 10.0 g | 0.0606 |
| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |
| Saturated aq. NH(_4)Cl | - | As needed | - |
| Anhydrous MgSO(_4) | 120.37 | As needed | - |
Procedure:
-
Preparation of Lithium di(n-propyl)cuprate: In a flame-dried 500 mL three-necked flask under an argon atmosphere, suspend copper(I) iodide in anhydrous diethyl ether at -78°C (dry ice/acetone bath).
-
To this suspension, slowly add n-butyllithium solution via syringe, followed by the dropwise addition of 1-bromopropane. Stir the mixture at -78°C for 1 hour to form the Gilman reagent.
-
Coupling Reaction: To the freshly prepared Gilman reagent, add a solution of (S)-1-bromo-2-methylpentane in anhydrous diethyl ether dropwise at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford (S)-4,6-dimethylnonane.
Expected Results:
| Product | Yield (%) | Enantiomeric Excess (ee) |
| (S)-4,6-Dimethylnonane | 70-80 | >98% |
Signaling Pathway for Gilman Coupling:
Caption: Pathway for the synthesis of (S)-4,6-dimethylnonane via Gilman coupling.
Conclusion
(S)-1-Bromo-2-methylpentane serves as a reliable chiral building block for the introduction of the (S)-2-methylpentyl group in a stereocontrolled manner. The protocols provided herein for S(_N)2 and Gilman coupling reactions demonstrate its utility in forming carbon-heteroatom and carbon-carbon bonds with high fidelity of stereochemical transfer. These methods are applicable to the synthesis of a wide range of chiral targets in pharmaceutical and materials science research. Careful execution of these protocols, with attention to anhydrous and inert atmosphere conditions where necessary, is crucial for achieving high yields and enantiopurity.
Application Note: GC-MS Analysis of 1-Bromo-2-methylpentane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of reaction products from 1-bromo-2-methylpentane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a primary alkyl halide, can undergo competing nucleophilic substitution (SN2) and elimination (E2) reactions. The relative yield of products is highly dependent on reaction conditions. GC-MS is an essential technique for separating, identifying, and quantifying the resulting product mixture, which is critical for reaction optimization and impurity profiling in synthetic chemistry and drug development.
Introduction
Alkyl halides are fundamental precursors in organic synthesis and are frequently used in the pharmaceutical industry.[1] this compound is a primary alkyl halide that serves as a model substrate for studying the competition between SN2 and E2 reaction pathways.[2][3] When reacted with a nucleophile/base, it can yield a substitution product (e.g., an alcohol or ether) or an elimination product (an alkene).[4][5] The identification of these potential products, which are often isomers, requires a robust analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high-resolution separation and definitive identification, making it the ideal technique for this application.[1][6] This note details the reaction conditions, sample preparation, and a validated GC-MS method for the analysis of products from the reaction of this compound with sodium hydroxide (B78521).
Reaction Pathways
When this compound reacts with a strong, non-bulky base such as sodium hydroxide (NaOH) or sodium methoxide, both E2 and SN2 pathways are possible.[2][4][7] The primary E2 product is 2-methyl-1-pentene, while the SN2 product is 2-methyl-1-pentanol. Elimination is generally favored with strong bases.[4][7]
References
- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 4. homework.study.com [homework.study.com]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
Application Note: 1H and 13C NMR Spectral Analysis of 1-Bromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 1-bromo-2-methylpentane. It includes predicted spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and a workflow for the analysis.
Predicted NMR Data
Due to the limited availability of experimental spectra for this compound in public databases, the following 1H and 13C NMR data are predicted based on established chemical shift and coupling constant principles. These predictions serve as a guide for the interpretation of experimentally acquired spectra.
Structure:
1H NMR Predicted Data (500 MHz, CDCl3)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1a, H1b | 3.3 - 3.5 | ddd | J(H1a,H2) ≈ 7.5, J(H1b,H2) ≈ 4.5, J(H1a,H1b) ≈ 10.5 | 2H |
| H2 | 1.8 - 2.0 | m | - | 1H |
| H3a, H3b | 1.2 - 1.4 | m | - | 2H |
| H4 | 1.4 - 1.6 | m | - | 2H |
| H5 | 0.9 | t | J(H5,H4) ≈ 7.0 | 3H |
| 2-CH3 | 1.0 | d | J(2-CH3,H2) ≈ 6.5 | 3H |
13C NMR Predicted Data (125 MHz, CDCl3)
| Carbon | Chemical Shift (δ, ppm) |
| C1 | ~40 |
| C2 | ~42 |
| C3 | ~35 |
| C4 | ~20 |
| C5 | ~14 |
| 2-CH3 | ~18 |
Experimental Protocols
The following protocols provide a standardized methodology for the acquisition of high-quality 1H and 13C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid spectral artifacts.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
Software: Standard spectrometer control and data processing software.
1H NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | zg30 |
| Number of Scans (NS) | 16 |
| Dummy Scans (DS) | 4 |
| Acquisition Time (AQ) | 3.28 s |
| Relaxation Delay (D1) | 2.0 s |
| Spectral Width (SW) | 20 ppm |
| Receiver Gain (RG) | Automatic |
| Temperature | 298 K |
13C NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | zgpg30 (proton decoupled) |
| Number of Scans (NS) | 1024 |
| Dummy Scans (DS) | 4 |
| Acquisition Time (AQ) | 1.09 s |
| Relaxation Delay (D1) | 2.0 s |
| Spectral Width (SW) | 240 ppm |
| Receiver Gain (RG) | Automatic |
| Temperature | 298 K |
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the 1H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Workflow and Logical Relationships
The following diagram illustrates the workflow for the NMR spectral analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-methylpentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-bromo-2-methylpentane, particularly from 2-methyl-1-pentanol (B47364).
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound are a common issue. This guide will walk you through a systematic approach to identify and resolve the potential causes.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound from 2-methyl-1-pentanol?
The two most common methods for synthesizing this compound from 2-methyl-1-pentanol are:
-
Reaction with Hydrogen Bromide and Sulfuric Acid: This is a classic SN2 reaction where the hydroxyl group is protonated by the strong acid to form a good leaving group (water), which is then displaced by the bromide ion.
-
Reaction with Phosphorus Tribromide (PBr3): This method also converts the alcohol to an alkyl bromide. It is often preferred for primary and secondary alcohols that are prone to rearrangement under acidic conditions.[1]
Q2: I am using the HBr/H2SO4 method and my yield is very low. What is the most likely cause?
The most probable cause for a low yield when using the HBr/H2SO4 method with 2-methyl-1-pentanol is carbocation rearrangement . Although the reaction with a primary alcohol should ideally proceed via an SN2 mechanism, the strongly acidic conditions can promote an E1/SN1 pathway. This leads to the formation of a primary carbocation, which can rearrange to a more stable secondary or tertiary carbocation via a hydride shift. This results in a mixture of isomeric bromides, reducing the yield of the desired this compound.
Caption: Reaction pathways for the synthesis of this compound from 2-methyl-1-pentanol.
Q3: How can I prevent carbocation rearrangement?
To minimize or prevent carbocation rearrangement, it is advisable to use a milder reagent that does not involve the formation of a carbocation intermediate. Phosphorus tribromide (PBr3) is an excellent alternative for converting primary alcohols to alkyl bromides.[1] The reaction with PBr3 proceeds through a different mechanism that avoids the formation of a discrete carbocation, thus preventing rearrangements.[1]
Q4: What is a typical expected yield for this synthesis?
The yield can vary significantly depending on the chosen method and the execution of the experiment. For the synthesis of a similar primary alkyl bromide (1-bromo-2-methylpropane) from isobutanol using HBr and H2SO4, a yield of approximately 42.9% has been reported.[2] Yields for the this compound synthesis can be expected to be in a similar range, though optimization of reaction conditions and purification can lead to improvements.
| Synthetic Method | Precursor | Product | Reported Yield |
| HBr / H2SO4 | Isobutanol | 1-Bromo-2-methylpropane | ~43%[2] |
| PBr3 | 2-methyl-1-pentanol | This compound | Generally higher than HBr/H2SO4 due to fewer side products |
Q5: What are the key steps in the purification of this compound?
After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, acid catalysts, and side products. A typical work-up and purification procedure involves:
-
Quenching: Carefully adding the reaction mixture to ice-water to stop the reaction and separate the aqueous and organic layers.
-
Washing: The organic layer should be washed sequentially with:
-
Water to remove the bulk of the acid.
-
A dilute sodium bicarbonate or sodium carbonate solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove dissolved water.
-
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).
-
Distillation: The final purification is typically achieved by fractional distillation to separate the desired this compound from any remaining impurities and isomeric byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound using HBr and H2SO4
Materials:
-
2-methyl-1-pentanol
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric acid (H2SO4)
-
Ice
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-methyl-1-pentanol and 48% hydrobromic acid.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for the specified reaction time (e.g., 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing ice-water.
-
Separate the lower organic layer.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation, collecting the fraction at the boiling point of this compound.
Protocol 2: Synthesis of this compound using PBr3
Materials:
-
2-methyl-1-pentanol
-
Phosphorus tribromide (PBr3)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1-pentanol in an anhydrous solvent (diethyl ether or DCM).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide dropwise with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for the specified time (e.g., 12-24 hours).
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer in a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
References
Technical Support Center: Bromination of 2-Methylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the bromination of 2-methylpentane (B89812).
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the free-radical bromination of 2-methylpentane?
The major product is 2-bromo-2-methylpentane (B146041). This is due to the high selectivity of the bromine radical, which preferentially abstracts the tertiary hydrogen atom at the C2 position. The resulting tertiary free radical is the most stable intermediate that can be formed from 2-methylpentane, leading to the major product upon reaction with Br₂.
Q2: What is the underlying mechanism for the bromination of 2-methylpentane?
The reaction proceeds via a free-radical chain mechanism, which involves three main stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•) using UV light or heat.
-
Propagation: A bromine radical abstracts a hydrogen atom from 2-methylpentane to form a 2-methylpentyl radical and hydrogen bromide (HBr). This radical then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain reaction.
-
Termination: The reaction is terminated when two radicals combine to form a stable, non-radical species. This can involve the combination of two bromine radicals, two 2-methylpentyl radicals, or a bromine radical and a 2-methylpentyl radical.
Q3: What are the common side reactions observed during the bromination of 2-methylpentane?
The primary side reactions include:
-
Formation of isomeric monobromides: Although 2-bromo-2-methylpentane is the major product, other isomeric monobromides are also formed by the substitution of primary and secondary hydrogens.
-
Polybromination: Further reaction of the monobrominated products with bromine can lead to the formation of di-, tri-, and even more highly brominated alkanes.[1]
-
Elimination Reactions: The alkyl bromide products, particularly the major product 2-bromo-2-methylpentane (a tertiary alkyl halide), can undergo elimination reactions (E1 and E2) to form alkenes, especially in the presence of a base or at elevated temperatures.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Monobrominated Product
| Possible Cause | Solution |
| Incomplete reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the disappearance of the bromine color as an indicator of reaction progress. |
| Loss of product during workup | Carefully perform extraction and distillation steps to minimize loss of the volatile product. Ensure all glassware is properly sealed during distillation. |
| Side reactions consuming starting material | Optimize reaction conditions to minimize side reactions (see below). |
Issue 2: Excessive Polybromination
| Possible Cause | Solution |
| High concentration of bromine | Use a molar excess of 2-methylpentane relative to bromine.[1] This increases the probability that a bromine radical will collide with a molecule of the alkane rather than the monobrominated product. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the desired level of conversion is reached. Avoid unnecessarily long reaction times. |
Issue 3: Significant Formation of Alkene Byproducts (Elimination)
| Possible Cause | Solution |
| High reaction temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.[2][3] |
| Presence of a base | Ensure the reaction mixture is free from basic impurities. During the workup, avoid using strong bases if the product is to be isolated without inducing elimination. If a wash with a basic solution is necessary to remove HBr, use a weak base and keep the temperature low. |
| Subsequent distillation at high temperatures | If distillation is used for purification, consider vacuum distillation to lower the boiling point and minimize thermal elimination. |
Data Presentation
The table below summarizes the approximate product distribution for the monobromination of 2-methylpentane at 40°C in the gas phase, calculated based on the relative reactivity of primary, secondary, and tertiary C-H bonds to bromination (1:82:1600, respectively).
| Product | Type of Hydrogen Substituted | Number of Hydrogens | Relative Amount | Approximate Yield (%) |
| 1-bromo-2-methylpentane | Primary (C1) | 3 | 3 x 1 = 3 | ~0.2% |
| 2-bromo-2-methylpentane | Tertiary (C2) | 1 | 1 x 1600 = 1600 | ~94.1% |
| 3-bromo-2-methylpentane | Secondary (C3) | 2 | 2 x 82 = 164 | ~9.6% |
| 4-bromo-2-methylpentane | Secondary (C4) | 2 | 2 x 82 = 164 | ~9.6% |
| 1-bromo-4-methylpentane | Primary (C5) | 6 | 6 x 1 = 6 | ~0.4% |
Note: These are theoretical yields based on relative reactivities and do not account for statistical factors in a real experiment. The actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol: Free-Radical Bromination of 2-Methylpentane
Materials:
-
2-methylpentane
-
Bromine
-
Anhydrous sodium sulfate
-
5% aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
A suitable inert solvent (e.g., carbon tetrachloride, though due to its toxicity, other solvents like dichloromethane (B109758) or even neat reaction can be considered)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
UV lamp (e.g., a 100-250 W mercury lamp)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from moisture using drying tubes.
-
Charging the Flask: Add a molar excess of 2-methylpentane to the flask.
-
Initiation: Begin stirring and gently heat the mixture to a gentle reflux. Position a UV lamp to irradiate the flask.
-
Addition of Bromine: Slowly add a solution of bromine in the chosen solvent (or neat bromine if no solvent is used) from the dropping funnel over a period of 1-2 hours. The red-brown color of bromine should disappear as it reacts. The rate of addition should be controlled to maintain a steady, but not too vigorous, reaction.
-
Reaction Completion: After the addition is complete, continue to stir and irradiate the mixture until the bromine color has completely faded, indicating the consumption of bromine.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium thiosulfate (to remove any unreacted bromine), saturated aqueous sodium bicarbonate (to neutralize HBr), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent (if any) by simple distillation.
-
Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of 2-bromo-2-methylpentane (~135-137 °C).
-
Visualizations
Caption: Main reaction and side reaction pathways in the bromination of 2-methylpentane.
Caption: Experimental workflow for the synthesis and purification of 2-bromo-2-methylpentane.
References
Navigating the Crossroads of Reactivity: A Technical Guide to SN2 vs. E2 Reactions of 1-Bromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical support center dedicated to elucidating the competitive nature of bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions of the sterically hindered primary alkyl halide, 1-bromo-2-methylpentane.
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to empower researchers in predicting and controlling the outcomes of their reactions involving this versatile substrate. The inherent steric hindrance in this compound, owing to the methyl group at the C2 position, presents a unique case where the typically favored SN2 pathway for primary alkyl halides is significantly challenged by the E2 pathway.
Troubleshooting Guides and FAQs
This section addresses common issues and questions encountered during experiments with this compound, offering solutions and explanations to guide your research.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired SN2 substitution product. | Steric Hindrance: The methyl group on the carbon adjacent to the bromine atom sterically hinders the backside attack required for the SN2 mechanism.[1][2] | - Use a less sterically hindered nucleophile.- Employ a polar aprotic solvent (e.g., DMSO, DMF, acetone) to enhance the nucleophilicity of the attacking species.[3]- Consider running the reaction at a slightly elevated temperature, but be cautious as higher temperatures can favor the E2 reaction. |
| Predominance of the E2 elimination product (2-methyl-1-pentene) when the SN2 product was expected. | Strongly Basic Nucleophile: Many strong nucleophiles are also strong bases. With a sterically hindered substrate like this compound, the base can more easily abstract a proton from the β-carbon, leading to elimination.[4][5] | - Select a nucleophile that is a weak base but a good nucleophile (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻).- Use a less basic alkoxide, if an ether is the desired product.- Lower the reaction temperature, as elimination reactions often have a higher activation energy and are more favored at higher temperatures. |
| Formation of multiple alkene isomers in the E2 reaction. | Multiple β-hydrogens: While this compound has only one type of β-hydrogen, in other substrates, the presence of non-equivalent β-hydrogens can lead to a mixture of Zaitsev (more substituted) and Hofmann (less substituted) products. For this compound, only 2-methyl-1-pentene (B165372) is expected. | - For substrates with multiple β-hydrogens, the choice of base can influence the product ratio. Bulky bases like potassium tert-butoxide favor the formation of the Hofmann product.[6][7] |
| Reaction is proceeding very slowly or not at all. | Poor Leaving Group: Bromine is a good leaving group. This is unlikely to be the primary issue.Low Reactivity of Nucleophile/Base: The chosen nucleophile or base may not be strong enough.Low Temperature: The reaction may require more thermal energy to overcome the activation barrier. | - Ensure the quality and concentration of your nucleophile/base.- Gradually increase the reaction temperature while monitoring the product distribution to avoid favoring elimination excessively. |
| How does the choice of solvent affect the SN2/E2 competition for this compound? | The solvent plays a crucial role in stabilizing the transition states of both reactions. | - Polar aprotic solvents (e.g., DMSO, DMF, acetone) are preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus increasing its reactivity.[3]- Polar protic solvents (e.g., ethanol (B145695), methanol) can solvate both the cation and the nucleophile, which can decrease the nucleophile's strength and may favor E2, especially with strong bases. |
Quantitative Data on Product Distribution
The ratio of SN2 to E2 products is highly dependent on the reaction conditions. The following table summarizes expected product distributions for the reaction of this compound with various bases. Note: Specific experimental data for this compound is scarce in the literature; these values are based on established principles for sterically hindered primary alkyl halides.
| Base/Nucleophile | Solvent | Predominant Reaction | Expected Major Product(s) | Expected Minor Product(s) |
| Sodium Methoxide (NaOMe) | Methanol | E2 and SN2 in competition | 2-methyl-1-pentene (E2) | 1-methoxy-2-methylpentane (SN2) |
| Sodium Ethoxide (NaOEt) | Ethanol | E2 and SN2 in competition | 2-methyl-1-pentene (E2) | 1-ethoxy-2-methylpentane (SN2) |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | E2 | 2-methyl-1-pentene | Negligible SN2 product |
| Sodium Iodide (NaI) | Acetone | SN2 | 1-iodo-2-methylpentane | Negligible E2 product |
Experimental Protocols
General Procedure for the Reaction of this compound with a Sodium Alkoxide
This protocol is a general guideline and may require optimization based on the specific alkoxide and desired outcome.
1. Preparation of the Sodium Alkoxide Solution:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (e.g., ethanol for sodium ethoxide) in anhydrous form.
-
Carefully add sodium metal in small pieces to the alcohol at room temperature or in an ice bath to control the exothermic reaction. The amount of sodium should be equimolar to the alkyl halide.
-
Stir the mixture until all the sodium has reacted to form the sodium alkoxide.
2. Reaction with this compound:
-
To the freshly prepared sodium alkoxide solution, add this compound dropwise via a dropping funnel at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a specified period (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
3. Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to quench any unreacted sodium alkoxide.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
4. Product Analysis:
-
The crude product can be analyzed by GC to determine the ratio of SN2 and E2 products.
-
The products can be purified by fractional distillation or column chromatography.
-
The structure of the purified products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Factors influencing the SN2 vs. E2 pathways for this compound.
Caption: A generalized experimental workflow for SN2/E2 reactions of this compound.
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Grignard Reagent Formation from 1-Bromo-2-methylpentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from the sterically hindered secondary alkyl halide, 1-bromo-2-methylpentane.
Troubleshooting Guide
Low or no yield of the Grignard reagent is a common issue, particularly with sterically hindered substrates like this compound. This guide addresses the most frequent problems encountered during the reaction.
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | 1. Passivated Magnesium Surface: A layer of magnesium oxide on the magnesium turnings prevents the reaction.[1] 2. Presence of Moisture: Trace amounts of water in glassware, solvent, or starting materials will quench the Grignard reagent.[2] | 1. Activate the Magnesium: Use a chemical activator like a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or evolution of ethylene (B1197577) gas indicates activation. Mechanical activation by gently crushing the magnesium turnings with a glass rod can also be effective.[2] 2. Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven or by flame-drying under an inert atmosphere. Use anhydrous solvents and ensure the this compound is dry.[2] |
| Low Yield of Grignard Reagent | 1. Wurtz Coupling: The formed Grignard reagent reacts with the starting this compound to form a homocoupled byproduct (3,8-dimethyldecane).[1][2] 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or deactivation of the magnesium. | 1. Slow Addition and Temperature Control: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide. Lowering the reaction temperature can also disfavor the Wurtz coupling.[1][3] 2. Extended Reaction Time: After the addition is complete, allow the reaction to stir for an additional 30-60 minutes, possibly with gentle warming, to ensure maximum conversion.[2] |
| Reaction starts but then stops | 1. Insufficient Magnesium Activation: The initial activation may not have been sufficient to sustain the reaction. 2. Localized High Concentration of Alkyl Halide: Rapid addition can lead to coating of the magnesium surface with byproducts, preventing further reaction. | 1. Re-initiation: Gentle warming or the addition of another small crystal of iodine may restart the reaction. 2. Controlled Addition Rate: Ensure a slow and steady addition of the this compound to maintain a gentle reflux.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to form a Grignard reagent from this compound?
The primary challenge arises from the steric hindrance around the carbon-bromine bond. The bulky methyl group near the reaction center slows down the reaction with the magnesium surface. This can lead to a sluggish or difficult-to-initiate reaction and can increase the likelihood of side reactions like Wurtz coupling.[3]
Q2: Which solvent is better for this reaction, diethyl ether or tetrahydrofuran (B95107) (THF)?
Both are suitable, but THF is often preferred for preparing Grignard reagents from less reactive or sterically hindered alkyl halides.[2] THF has a higher boiling point (66 °C vs. 35 °C for diethyl ether), allowing for a wider range of temperature control, and its greater solvating ability can help to stabilize the Grignard reagent as it forms.[2][4]
Q3: What is the visual indication of a successful Grignard reagent formation?
A successful reaction is typically indicated by the disappearance of the iodine color (if used as an initiator), the spontaneous boiling of the solvent (especially with diethyl ether), the formation of a cloudy, grayish-brown solution, and a noticeable exothermic reaction that may require external cooling to control.[2]
Q4: How can I minimize the formation of the Wurtz coupling byproduct?
The key to minimizing Wurtz coupling is to maintain a low concentration of the this compound in the reaction mixture. This is achieved by the slow, dropwise addition of the alkyl halide to the stirred magnesium suspension.[1][2] Maintaining a moderate reaction temperature is also crucial, as higher temperatures can favor the coupling side reaction.[1]
Data Presentation
The choice of reaction conditions can significantly impact the yield of the Grignard reagent and the extent of side reactions. The following tables provide a summary of expected outcomes based on different experimental parameters.
Table 1: Comparison of Magnesium Activation Methods
| Activation Method | Typical Reagents/Conditions | Observable Indicators | Notes |
| Iodine | A few crystals of I₂ | Disappearance of the purple/brown color | A simple and common method to chemically etch the MgO layer.[2] |
| 1,2-Dibromoethane | A few drops | Evolution of ethylene gas (bubbling) | A highly effective activator, but introduces another halide.[2] |
| Mechanical Grinding | Crushing turnings with a glass rod | - | Physically breaks the oxide layer to expose fresh magnesium. |
| Pre-formed Grignard | Small amount of a more reactive Grignard | Initiation of the main reaction | Can "kick-start" a sluggish reaction. |
Table 2: Influence of Solvent on Grignard Formation from Secondary Alkyl Bromides
| Solvent | Boiling Point (°C) | Relative Grignard Yield | Wurtz Coupling | Notes |
| Diethyl Ether | 34.6 | Good | Moderate | Easier to initiate due to lower boiling point allowing for gentle reflux.[4] |
| Tetrahydrofuran (THF) | 66 | Often Higher | Can be higher if not controlled | Better solvating power can stabilize the Grignard reagent and lead to higher yields.[2][4] |
Experimental Protocols
Protocol 1: Formation of (2-Methylpentyl)magnesium Bromide
This protocol outlines a standard procedure for the preparation of the Grignard reagent from this compound.
Materials:
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Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine (1-2 small crystals)
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Three-necked round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer and stir bar
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Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Place a magnetic stir bar in the flask.
-
Magnesium Activation: Add the magnesium turnings and iodine crystals to the flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible. Allow the flask to cool to room temperature.
-
Solvent Addition: Add a small amount of anhydrous solvent to the flask, just enough to cover the magnesium turnings.
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Initiation: In the dropping funnel, prepare a solution of this compound in the remaining anhydrous solvent. Add a small portion (approximately 10%) of this solution to the magnesium suspension.
-
Reaction: The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and a slight increase in temperature. If the reaction does not start, gentle warming may be necessary.
-
Addition: Once the reaction has started, add the rest of the this compound solution dropwise at a rate that maintains a gentle reflux. Use a water bath to cool the flask if the reaction becomes too vigorous.[2]
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Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure all the magnesium has been consumed.[2] The resulting cloudy, grayish solution is the Grignard reagent and should be used immediately for the subsequent reaction.
Visualizations
Caption: Troubleshooting workflow for Grignard reagent formation.
Caption: Reaction pathways in Grignard reagent formation.
References
Preventing Wurtz coupling in Grignard reactions of 1-Bromo-2-methylpentane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions of 1-bromo-2-methylpentane, with a specific focus on preventing the undesirable Wurtz coupling side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is Wurtz coupling in the context of a Grignard reaction?
A1: Wurtz coupling is a significant side reaction that can occur during the formation of a Grignard reagent. It involves the reaction of the organomagnesium intermediate with another molecule of the starting alkyl halide (this compound in this case). This results in the formation of a new carbon-carbon bond, leading to a homocoupled alkane (2,7-dimethyldecane) and reducing the yield of the desired Grignard reagent (2-methylpentylmagnesium bromide).
Q2: Why is this compound particularly susceptible to Wurtz coupling?
A2: this compound is a primary alkyl halide. Primary alkyl halides are generally more prone to Wurtz-type coupling during Grignard reagent formation compared to secondary or tertiary halides. This is attributed to the higher reactivity of the primary carbon-halogen bond and the potential for radical pathways that can lead to coupling.
Q3: I am observing a significant amount of a high-boiling point byproduct in my reaction mixture. Could this be the Wurtz coupling product?
A3: Yes, it is highly probable. The Wurtz coupling product of this compound is 2,7-dimethyldecane. This C12 hydrocarbon has a significantly higher boiling point than the starting C6 alkyl halide or the solvent. If you are observing a substantial high-boiling point fraction during distillation or a peak with a longer retention time in your GC analysis, it is likely the Wurtz coupling product.
Q4: How can I minimize the formation of the Wurtz coupling product?
A4: Several key experimental parameters can be optimized to suppress the Wurtz coupling side reaction. These include:
-
Slow Addition of Alkyl Halide: Adding the this compound solution dropwise to the magnesium turnings at a very slow rate is crucial. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling reaction.
-
Use of Excess Magnesium: Employing a slight excess of magnesium (typically 1.1 to 1.5 equivalents) can help to ensure that the alkyl halide reacts with the magnesium surface rather than with the formed Grignard reagent.
-
Temperature Control: Maintaining a moderate and consistent reaction temperature is important. While initiation may require gentle heating, the reaction should be controlled with a cooling bath once it has started to prevent excessive heat that can promote side reactions.
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the standard solvents. The choice of solvent can influence the reaction rate and the extent of side reactions.
-
Magnesium Activation: The magnesium turnings should be fresh and activated to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) before the addition of the main alkyl halide.
Q5: My Grignard reaction is difficult to initiate. What should I do?
A5: Difficulty in initiation is a common issue. Here are a few troubleshooting steps:
-
Ensure all glassware is rigorously dried to remove any traces of water.
-
Use a fresh bottle of anhydrous solvent.
-
Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of gas indicates activation.
-
Gently warm a small portion of the reaction mixture. Once the reaction initiates (as evidenced by cloudiness and gentle refluxing), the rest of the alkyl halide solution should be added slowly.
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the yield of the desired Grignard reagent and the formation of the Wurtz coupling byproduct.
| Parameter | Condition A | Condition B | Impact on Wurtz Coupling |
| Addition Rate | Rapid (10 min) | Slow (60 min) | Slow addition significantly reduces Wurtz coupling. |
| Temperature | Reflux (35°C) | Room Temp (25°C) | Lower temperatures generally favor Grignard formation over coupling. |
| Mg Equiv. | 1.0 | 1.2 | A slight excess of Mg can help suppress Wurtz coupling. |
| Solvent | Diethyl Ether | THF | THF can sometimes lead to higher yields, but optimization is key. |
Experimental Protocols
Protocol for Minimizing Wurtz Coupling
-
Preparation: All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
Magnesium Activation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 1.2 equivalents of magnesium turnings. Add a small crystal of iodine.
-
Initiation: Add a small portion (approx. 5-10%) of the this compound solution in anhydrous diethyl ether to the magnesium. If the reaction does not start, gently warm the flask with a heat gun until the iodine color disappears and bubbling is observed.
-
Slow Addition: Once the reaction is initiated, add the remaining this compound solution dropwise from the addition funnel over a period of at least 60 minutes. Maintain a gentle reflux by controlling the addition rate and, if necessary, using a water bath for cooling.
-
Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting greyish solution is the Grignard reagent.
Visualizations
Caption: Competing pathways in Grignard synthesis.
Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-Bromo-2-methylpentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of Suzuki coupling reactions involving the sterically hindered secondary alkyl halide, 1-Bromo-2-methylpentane.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common reasons for this?
A1: Low yields in Suzuki couplings with sterically hindered secondary alkyl halides like this compound are frequently attributed to several factors:
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Inefficient Oxidative Addition: The steric bulk around the carbon-bromine bond can impede the approach of the palladium or nickel catalyst, slowing down this crucial initial step of the catalytic cycle.
-
Competing β-Hydride Elimination: Secondary alkyl halides are prone to β-hydride elimination from the alkylpalladium intermediate, leading to the formation of an alkene byproduct and reducing the yield of the desired coupled product.[1]
-
Difficult Reductive Elimination: Steric hindrance on both the alkyl and aryl partners can make the final carbon-carbon bond-forming step challenging.
-
Catalyst Decomposition: The catalyst may degrade before the reaction reaches completion, especially under prolonged heating.
-
Side Reactions: Protodeboronation of the boronic acid/ester and homocoupling of the coupling partners can consume starting materials and lower the yield.[2]
Q2: Which type of catalyst is best suited for coupling a secondary alkyl bromide like this compound?
A2: While palladium catalysts are widely used for Suzuki couplings, nickel-based catalysts have shown particular promise for reactions involving unactivated secondary alkyl halides.[3] For palladium catalysis, the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to promote the challenging oxidative addition step and enhance catalyst stability. For nickel-catalyzed systems, diamine ligands have proven effective.[3][4]
Q3: How does the choice of base impact the reaction yield?
A3: The base plays a critical role in the transmetalation step by activating the organoboron species. For sterically hindered couplings, stronger bases such as potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[5][6] The choice of base should be optimized for the specific substrate and catalyst system.
Q4: Should I use a boronic acid, a boronic ester (e.g., pinacol (B44631) ester), or a trifluoroborate salt?
A4: While boronic acids are common, they can be prone to side reactions like protodeboronation, especially under harsh conditions. Boronic esters, such as pinacol esters, and potassium alkyltrifluoroborates are often more stable and can lead to higher yields by minimizing these unwanted side reactions.[5][7] MIDA boronates are another stable option that can release the boronic acid slowly under the reaction conditions.
Q5: What are the ideal solvent conditions for this type of coupling?
A5: Aprotic polar solvents are generally preferred for Suzuki couplings. Common choices include tetrahydrofuran (B95107) (THF), 1,4-dioxane (B91453), and toluene.[8] Often, the addition of a small amount of water can be beneficial, particularly when using inorganic bases like carbonates or phosphates.[8] However, for some systems, anhydrous conditions are optimal.[9] The solubility of all reactants, especially the base, should be considered when selecting the solvent system.
Troubleshooting Guide
Issue: Low or No Product Formation with Unreacted Starting Materials
| Potential Cause | Recommended Solution |
| Inefficient Catalyst System | 1. Switch to a Nickel Catalyst: Consider using a Ni(II) precursor (e.g., NiCl₂·glyme) with a diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine), which is often more effective for secondary alkyl halides.[3] 2. Optimize Palladium Catalyst/Ligand: If using palladium, employ a catalyst system with bulky, electron-rich ligands. Good starting points include Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or P(t-Bu)₃.[10] |
| Inappropriate Base | 1. Increase Base Strength: Switch to a stronger base such as K₃PO₄, Cs₂CO₃, or KOtBu.[5][6] 2. Ensure Base Solubility: Ensure the chosen base has some solubility in the reaction medium. Using a mixed solvent system (e.g., dioxane/water) can help.[8] |
| Low Reaction Temperature | Increase Temperature: Gradually increase the reaction temperature. For challenging couplings, temperatures up to 100-120 °C may be necessary. Microwave irradiation can also be explored to accelerate the reaction. |
| Poor Quality Reagents | 1. Check Reagent Purity: Ensure the alkyl bromide, boronic acid/ester, and solvent are pure and dry. 2. Use Fresh Catalyst: Palladium and nickel catalysts can degrade over time. Use a fresh batch of catalyst.[10] |
| Oxygen Contamination | Thoroughly Degas: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for an extended period (e.g., 30 minutes) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
Issue: Significant Formation of Byproducts
| Byproduct Observed | Potential Cause | Recommended Solution |
| Alkene (from β-Hydride Elimination) | Inherent reactivity of the secondary alkyl halide.[1] | 1. Switch to a Nickel Catalyst: Nickel catalysts are often better at suppressing β-hydride elimination in these systems.[3] 2. Use Bulky Ligands: Very bulky ligands can sterically disfavor the conformation required for β-hydride elimination. |
| Arene (from Protodeboronation) | Instability of the boronic acid, often exacerbated by high temperatures or prolonged reaction times.[10] | 1. Use a Boronic Ester or Trifluoroborate: Switch to a more stable organoboron reagent like a pinacol ester or a potassium trifluoroborate salt.[5][7] 2. Milder Base/Conditions: If possible, use a milder base and the lowest effective temperature. |
| Biaryl (from Homocoupling) | Presence of oxygen or inefficient reduction of a Pd(II) precatalyst. | 1. Rigorous Degassing: Improve the degassing procedure to remove all traces of oxygen. 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to avoid issues with the precatalyst reduction step. |
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (or corresponding pinacol ester)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), potassium phosphate (3.0 equivalents), and SPhos (0.04 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive flow of inert gas, add this compound (1.0 equivalent) and palladium(II) acetate (0.02 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the alkyl bromide should be around 0.1-0.2 M.
-
Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 15-30 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle of Suzuki Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. benchchem.com [benchchem.com]
- 5. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. Yoneda Labs [yonedalabs.com]
Removal of unreacted 2-methylpentan-1-ol from 1-Bromo-2-methylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 2-methylpentan-1-ol from 1-bromo-2-methylpentane. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this alkyl halide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its precursor, 2-methylpentan-1-ol?
A1: The primary challenge lies in the close physical properties of the two compounds, particularly their boiling points. This makes simple distillation an ineffective method for achieving high purity. Additionally, both compounds exhibit solubility in common organic solvents, requiring carefully selected purification techniques to achieve effective separation.
Q2: What are the recommended methods for removing unreacted 2-methylpentan-1-ol?
A2: The most effective methods for purifying this compound are:
-
Aqueous Workup (Liquid-Liquid Extraction): To remove the majority of the more polar 2-methylpentan-1-ol.
-
Fractional Distillation: To separate the compounds based on their small difference in boiling points.
-
Column Chromatography: To achieve high purity by separating the compounds based on their differential adsorption to a stationary phase.
Q3: What are the key physical properties to consider for this separation?
A3: Understanding the physical properties of both compounds is crucial for selecting and optimizing the purification method.
| Property | 2-methylpentan-1-ol | This compound |
| Molecular Weight | 102.17 g/mol | 165.07 g/mol [1] |
| Boiling Point | ~148 °C | ~141-144 °C |
| Solubility in Water | Limited | Insoluble |
| Polarity | More Polar (due to -OH group) | Less Polar |
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Troubleshooting: Aqueous Workup (Liquid-Liquid Extraction)
Issue 1: Emulsion formation during extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially when using chlorinated solvents, can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.
-
Solution:
-
Gently invert the separatory funnel multiple times instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
If the emulsion persists, allow the mixture to stand for a longer period.
-
In stubborn cases, filtering the mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Issue 2: Poor separation of layers.
-
Possible Cause: The densities of the organic and aqueous layers may be too similar, leading to indistinct layers.
-
Solution:
-
Ensure you have correctly identified the organic and aqueous layers. A simple test is to add a few drops of water; the layer that the drops mix with is the aqueous layer.
-
If using a solvent with a density close to water (e.g., dichloromethane), adding a small amount of a less dense, immiscible organic solvent like hexane (B92381) can help to decrease the density of the organic layer and improve separation.
-
Issue 3: Incomplete removal of 2-methylpentan-1-ol.
-
Possible Cause: Insufficient number of extractions or using an inappropriate aqueous wash.
-
Solution:
-
Perform multiple extractions (at least 2-3) with the aqueous solution.
-
Use a dilute solution of sodium bicarbonate (e.g., 5% w/v) as the initial wash. This will react with any acidic impurities and can help to remove some of the alcohol.
-
Follow with washes of deionized water and finally with brine to remove residual water from the organic layer before drying.
-
Troubleshooting: Fractional Distillation
Issue 1: Poor separation of this compound and 2-methylpentan-1-ol.
-
Possible Cause: The boiling points of the two compounds are very close, making efficient separation by distillation challenging.
-
Solution:
-
Use a fractionating column: A simple distillation setup will not be sufficient. Employ a fractionating column packed with a suitable material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.
-
Optimize the reflux ratio: A higher reflux ratio (the ratio of the amount of liquid returned to the column to the amount collected as distillate) generally leads to better separation. Start with a higher reflux ratio and adjust as needed.
-
Slow and steady heating: Heat the distillation flask slowly and evenly to maintain a steady distillation rate. Avoid overheating, which can lead to flooding of the column and poor separation.
-
Insulate the column: Insulating the fractionating column with glass wool or aluminum foil helps to maintain the temperature gradient necessary for efficient separation.
-
Issue 2: Fluctuating temperature during distillation.
-
Possible Cause: Inconsistent heating or the presence of multiple components with different boiling points.
-
Solution:
-
Ensure the heating mantle is set to a stable temperature.
-
If the temperature fluctuates significantly, it may indicate that the separation is not efficient. Re-evaluate the packing of the fractionating column and the reflux ratio.
-
Troubleshooting: Column Chromatography
Issue 1: Co-elution of this compound and 2-methylpentan-1-ol.
-
Possible Cause: The chosen eluent system is not providing adequate separation.
-
Solution:
-
Optimize the eluent system: this compound is significantly less polar than 2-methylpentan-1-ol. Start with a nonpolar eluent, such as hexane or petroleum ether, and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate (B1210297) or diethyl ether. Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation between the two spots. A good starting point for the eluent system would be a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v).
-
Proper column packing: Ensure the silica (B1680970) gel column is packed uniformly to avoid channeling, which can lead to poor separation.
-
Issue 2: The product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you started with 100% hexane, you can slowly increase the percentage of ethyl acetate in the mobile phase.
-
Issue 3: Tailing of the product band on the column.
-
Possible Cause: The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.
-
Solution:
-
Add a small amount of a slightly more polar solvent to the eluent to reduce strong interactions.
-
Ensure that the amount of crude product loaded onto the column is not excessive for the column size. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1.
-
Experimental Protocols
Aqueous Workup (Liquid-Liquid Extraction)
This protocol is designed to remove the majority of the unreacted 2-methylpentan-1-ol and other water-soluble impurities.
Materials:
-
Crude this compound mixture
-
Separatory funnel
-
5% (w/v) Sodium bicarbonate solution
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of 5% sodium bicarbonate solution.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water using the same gentle inversion and separation technique.
-
Repeat the water wash.
-
Finally, wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove any remaining traces of water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, not clumped together.
-
Decant or filter the dried organic solution into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound, which can then be further purified by distillation or chromatography.
Fractional Distillation
This method is suitable for separating compounds with close boiling points.
Materials:
-
Crude this compound from aqueous workup
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Thermometer
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped.
-
Add the crude this compound and a few boiling chips to the distillation flask.
-
Begin heating the flask gently with the heating mantle.
-
As the mixture begins to boil, observe the vapor rising through the fractionating column.
-
Maintain a slow and steady distillation rate. The temperature at the top of the column should remain constant during the collection of a pure fraction.
-
Collect the fraction that distills at the boiling point of this compound (approximately 141-144 °C).
-
Monitor the temperature closely. A significant drop or rise in temperature indicates that the composition of the distillate is changing.
-
Collect different fractions and analyze their purity using a suitable method such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Column Chromatography
This technique provides high-resolution separation based on polarity.
Materials:
-
Crude this compound
-
Chromatography column
-
Silica gel (60-120 mesh)
-
Eluent: A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). The exact ratio should be determined by TLC analysis.
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Prepare the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Pack the column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel.
-
Elute the column: Begin eluting with the nonpolar solvent. This compound, being less polar, will travel down the column faster than the more polar 2-methylpentan-1-ol.
-
Collect fractions: Collect the eluate in a series of labeled tubes.
-
Monitor the separation: Use TLC to analyze the collected fractions to determine which contain the pure product.
-
Increase eluent polarity (if necessary): If the 2-methylpentan-1-ol is not eluting, you can gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent. This will wash the alcohol off the column.
-
Combine and concentrate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Purification of 1-Bromo-2-methylpentane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 1-Bromo-2-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities often include:
-
Unreacted 2-methylpentane (B89812) or 2-methylpentan-1-ol: Depending on the synthetic route, incomplete conversion of the starting material is a common source of impurities.
-
Isomeric Bromopentanes: Rearrangement reactions can lead to the formation of other isomers, such as 2-bromo-2-methylpentane (B146041) or 3-bromo-2-methylpentane.
-
Alkenes: Elimination reactions, competing with the desired substitution, can produce various isomers of methylpentene.[1]
-
Residual Acidic Impurities: Traces of acids like hydrobromic acid (HBr) may remain from the synthesis.[1]
Q2: Why is fractional distillation often necessary for purifying this compound?
A2: Fractional distillation is crucial when the boiling points of the desired product and its impurities are very close.[1][2] For instance, the starting material, 2-methylpentan-1-ol, has a boiling point that is likely very near that of this compound, making simple distillation ineffective for achieving high purity.[1] Fractional distillation provides the necessary theoretical plates to separate these closely boiling compounds.[2][3]
Q3: How can I effectively remove acidic impurities from my crude this compound?
A3: Acidic impurities, such as residual HBr, can be neutralized and removed by washing the crude product with a mild aqueous base.[1] A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used for this purpose. The reaction forms a salt, carbon dioxide, and water, which are easily separated into the aqueous layer during a liquid-liquid extraction.[1]
Q4: What is the purpose of a brine wash in the purification workup?
A4: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) is a standard procedure to remove the bulk of dissolved water from the organic phase.[1] This step is performed after aqueous extractions and before drying with a solid drying agent.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: The purity of this compound can be reliably determined using several analytical methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities with distinct spectral signatures.[4]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be employed for purity analysis.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield after purification | - Incomplete reaction during synthesis.- Loss of product during aqueous washing steps due to emulsion formation.- Inefficient fractional distillation leading to co-distillation with impurities.- Product decomposition at high distillation temperatures. | - Optimize reaction conditions (e.g., reaction time, temperature, reagent stoichiometry).- To break emulsions, add a small amount of brine (saturated NaCl solution).- Use an efficient distillation column (e.g., Vigreux or packed column) and control the distillation rate and temperature carefully.- Consider performing the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.[4] |
| Product is cloudy or contains water | - Incomplete separation of aqueous and organic layers after washing.- Insufficient drying of the organic layer. | - Allow for adequate phase separation time in the separatory funnel.- Ensure the use of a sufficient amount of an appropriate drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask for an adequate amount of time to ensure all water is absorbed. |
| Product has a yellowish tint | - Presence of trace impurities or decomposition products.- Dissolved bromine from the synthesis. | - Wash the crude product with a dilute solution of sodium bisulfite to remove any dissolved bromine, which can cause color.- For non-volatile colored impurities, consider purification by column chromatography.[4] |
| GC-MS analysis shows the presence of unreacted starting material | - Incomplete conversion during synthesis.- Inefficient removal during purification. | - Drive the synthesis reaction to completion by adjusting stoichiometry or reaction time.- If boiling points are very close, use a fractional distillation column with a higher number of theoretical plates and a slow distillation rate.[1] |
| GC-MS analysis shows the presence of isomeric byproducts | - Non-selective reaction conditions.- Rearrangement of intermediates during synthesis. | - Optimize the synthetic method to favor the formation of the desired isomer.- Isomers can often be separated by careful fractional distillation or preparative chromatography. |
Experimental Protocols
Protocol 1: Aqueous Washing of Crude this compound
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Add an equal volume of deionized water to the organic layer in the separatory funnel.
-
Shake and allow the layers to separate. Drain and discard the aqueous layer.
-
Add an equal volume of brine (saturated NaCl solution) to the organic layer.
-
Shake and allow the layers to separate. Drain and discard the aqueous brine layer.
-
Drain the washed organic layer into a clean, dry Erlenmeyer flask.
Protocol 2: Drying of Washed this compound
-
To the Erlenmeyer flask containing the washed this compound, add a suitable amount of a granular anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Swirl the flask and let it stand for at least 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Decant or filter the dried organic liquid into a clean, dry round-bottom flask suitable for distillation.
Protocol 3: Fractional Distillation of this compound
-
Set up a fractional distillation apparatus. A Vigreux column is a common choice.[4]
-
Add the dried, crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Slowly heat the distillation flask using a heating mantle.
-
Observe the temperature on the thermometer at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. The boiling point will be lower if performing a vacuum distillation.
-
Collect the purified product in a clean, dry receiving flask.
Data Presentation
Table 1: Expected Purity Levels of this compound with Different Purification Methods
| Purification Method | Expected Purity | Notes |
| Aqueous Wash Only | 85-95% | Effective for removing acidic and water-soluble impurities. |
| Simple Distillation | 90-97% | Suitable if the boiling points of impurities are significantly different from the product. |
| Fractional Distillation | >98% | Necessary for separating closely boiling impurities like isomers and starting materials.[1] |
| Column Chromatography | >99% | Can provide very high purity but may be less practical for large quantities. |
Visualizations
Caption: A typical workflow for the purification of this compound.
References
Technical Support Center: Stereochemical Control in Reactions of 1-Bromo-2-methylpentane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-bromo-2-methylpentane. The focus is on controlling stereochemical outcomes in substitution and elimination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
Q: What are the primary reaction pathways for this compound, and how does its structure influence them?
A: this compound is a primary alkyl halide (R-CH₂-Br). Typically, primary alkyl halides strongly favor the Sₙ2 mechanism.[1][2] However, the methyl group at the C-2 position introduces significant steric hindrance near the reaction center, which can slow down the Sₙ2 reaction and allow the E2 pathway to become more competitive, especially with strong, bulky bases.[3][4] Sₙ1 and E1 reactions are generally not favored because they would require the formation of a highly unstable primary carbocation.[5][6]
Q: My reaction is yielding a mixture of substitution and elimination products. How can I favor one pathway over the other?
A: Competition between Sₙ2 and E2 pathways is common. To favor Sₙ2, use a good nucleophile that is not a strong base (e.g., I⁻, CN⁻, N₃⁻) in a polar aprotic solvent like acetone (B3395972) or DMSO.[3][7] To favor E2, use a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).[8] Elevated temperatures also generally favor elimination over substitution.[9]
Sₙ2 Reaction Troubleshooting
Q: I am performing an Sₙ2 reaction on (S)-1-bromo-2-methylpentane with sodium cyanide. What is the expected stereochemistry of the product?
A: The Sₙ2 reaction proceeds through a concerted, single-step mechanism involving a backside attack by the nucleophile.[1] This attack occurs on the side opposite to the leaving group, resulting in a complete inversion of the stereochemical configuration at the carbon center if it were chiral.[10][11] However, for this compound, the reaction occurs at the non-chiral C-1 carbon. The chiral center at C-2 is not directly involved in the substitution and its configuration remains unchanged.[12] Therefore, the reaction of (S)-1-bromo-2-methylpentane will yield (S)-2-methylpentanenitrile.
Q: My Sₙ2 reaction is proceeding very slowly or giving a low yield. What could be the issue?
A: Several factors could be responsible:
-
Steric Hindrance : The 2-methyl group hinders the backside attack required for the Sₙ2 mechanism, slowing the reaction rate compared to unbranched primary alkyl halides.[3][4]
-
Nucleophile Strength : Your nucleophile may be too weak. Sₙ2 reactions require a strong nucleophile.[3]
-
Solvent Choice : The use of a polar protic solvent (like water or ethanol) can solvate and stabilize the nucleophile, reducing its reactivity.[7][13] Switching to a polar aprotic solvent (like acetone, DMF, or DMSO) will enhance the nucleophile's strength and accelerate the Sₙ2 reaction.[3][7]
-
Leaving Group : Bromide is a good leaving group, but ensuring your starting material is pure is crucial.
E2 Reaction Troubleshooting
Q: I want to perform an E2 elimination on this compound. What are the possible products, and which will be the major one?
A: The E2 elimination of this compound can produce two constitutional isomers: 2-methyl-1-pentene (B165372) (the Hofmann product) and (E/Z)-4-methyl-2-pentene (the Zaitsev product). According to Zaitsev's rule, base-induced elimination reactions generally yield the more stable, more substituted alkene as the major product.[14] Therefore, 4-methyl-2-pentene (B213027) is the expected major product. However, using a sterically bulky base (like potassium tert-butoxide) can favor the formation of the less substituted Hofmann product (2-methyl-1-pentene) by preferentially abstracting the less sterically hindered proton from the methyl group.[8]
Q: Does the stereochemistry of the starting material affect the E2 product?
A: Yes, the E2 reaction is stereospecific. It requires a specific geometry where the β-hydrogen and the leaving group are in an anti-periplanar conformation (a dihedral angle of 180°).[15][16] For an acyclic molecule like this compound, the molecule can rotate into the necessary conformation for elimination to occur. The specific stereochemistry of the starting material will influence the preferred transition state and can affect the ratio of E/Z isomers formed for the Zaitsev product.
Data Presentation
Table 1: Influence of Reagents and Conditions on Reaction Pathway
| Factor | Favors Sₙ2 Pathway | Favors E2 Pathway | Rationale |
| Nucleophile/Base | Strong, non-basic nucleophile (e.g., NaI, NaCN, NaN₃) | Strong, bulky base (e.g., KOC(CH₃)₃, LDA) | Bulky bases are poor nucleophiles due to steric hindrance but are effective at removing protons for elimination.[8] |
| Solvent | Polar Aprotic (e.g., Acetone, DMSO, DMF) | Can be run in various solvents, often the conjugate acid of the base (e.g., t-butanol for t-butoxide) | Aprotic solvents enhance nucleophilicity for Sₙ2.[7] Protic solvents can decrease nucleophilicity through H-bonding.[13] |
| Temperature | Lower Temperatures | Higher Temperatures | Elimination has a higher activation energy and is entropically favored, thus becoming more dominant at higher temperatures.[9] |
| Substrate | Primary Alkyl Halide | Primary (with bulky base) or more substituted halides | This compound is primary, but steric hindrance makes E2 competitive.[3][4] |
Table 2: Summary of Expected Stereochemical Outcomes
| Reaction | Starting Material Stereoisomer | Key Conditions | Expected Major Product | Stereochemical Outcome |
| Sₙ2 | (S)-1-bromo-2-methylpentane | NaCN in DMSO | (S)-2-methylpentanenitrile | Retention of configuration at the C-2 chiral center.[17] |
| E2 | (S)-1-bromo-2-methylpentane | NaOCH₂CH₃ in Ethanol | 4-methyl-2-pentene (Zaitsev) | A mixture of (E) and (Z) diastereomers is possible. |
| E2 | (S)-1-bromo-2-methylpentane | KOC(CH₃)₃ in t-BuOH | 2-methyl-1-pentene (Hofmann) | Achiral product. |
Experimental Protocols
Protocol 1: Sₙ2 Synthesis of (S)-2-methylpentanenitrile
-
Setup : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium cyanide (1.2 eq) and 40 mL of anhydrous DMSO.
-
Reagent Addition : Stir the suspension until the sodium cyanide is well dispersed. Add (S)-1-bromo-2-methylpentane (1.0 eq) dropwise via syringe over 10 minutes.
-
Reaction : Heat the reaction mixture to 50-60°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup : After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield (S)-2-methylpentanenitrile.
Protocol 2: E2 Synthesis of 2-methyl-1-pentene (Hofmann Product)
-
Setup : To a flame-dried 100 mL round-bottom flask with a stir bar and reflux condenser under a nitrogen atmosphere, add potassium tert-butoxide (1.5 eq) and 50 mL of anhydrous tert-butanol.
-
Reagent Addition : Stir the solution and add this compound (1.0 eq) dropwise over 15 minutes.
-
Reaction : Heat the reaction mixture to reflux (approx. 82°C) for 4-6 hours. The formation of a precipitate (KBr) should be observed. Monitor the disappearance of the starting material by GC.
-
Workup : Cool the reaction to room temperature. Carefully quench by adding 50 mL of water.
-
Extraction : Transfer to a separatory funnel and extract with pentane (B18724) (3 x 40 mL).
-
Purification : Combine the organic layers, wash with water (2 x 30 mL) and then brine (1 x 30 mL). Dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain 2-methyl-1-pentene.
Visualized Workflows and Pathways
Caption: Logical workflow for predicting the major reaction pathway.
Caption: Stereochemical pathway for an Sₙ2 reaction.
Caption: Stereochemical pathway for an E2 elimination reaction.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. glasp.co [glasp.co]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. E1 Reaction Mechanism and E1 Practice Problems [chemistrysteps.com]
- 10. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 16. Khan Academy [khanacademy.org]
- 17. echemi.com [echemi.com]
Validation & Comparative
Steric Hindrance in Action: A Comparative Guide to SN2 Reaction Rates of 1-Bromopentane and 1-Bromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the impact of alkyl structure on bimolecular nucleophilic substitution reaction kinetics.
In the realm of synthetic organic chemistry, the predictability of reaction rates is paramount for the efficient design of synthetic pathways. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of C-C and C-heteroatom bond formation. A key factor governing the facility of this reaction is the steric accessibility of the electrophilic carbon center. This guide provides a comparative analysis of the SN2 reaction rates of two primary alkyl halides: 1-bromopentane (B41390) and its β-substituted analogue, 1-bromo-2-methylpentane. Through an examination of the underlying principles, supported by illustrative experimental data and detailed protocols, we will delineate the profound impact of steric hindrance on the kinetics of this fundamental reaction.
Executive Summary
The SN2 reaction rate is highly sensitive to the structure of the alkyl halide substrate. 1-bromopentane, a linear primary alkyl halide, readily undergoes SN2 reactions. In contrast, this compound, despite also being a primary alkyl halide, exhibits a significantly slower reaction rate. This retardation is attributed to the steric hindrance imposed by the methyl group on the second carbon (the β-carbon), which impedes the requisite backside attack of the nucleophile.[1] This guide will demonstrate that the seemingly minor addition of a methyl group results in a substantial decrease in reactivity, a critical consideration for synthetic planning.
Data Presentation: A Quantitative Comparison
While precise kinetic data for the direct comparison of 1-bromopentane and this compound can be elusive in readily available literature, the principles of physical organic chemistry allow for a well-founded, illustrative comparison. The following table summarizes representative relative reaction rates for these two compounds in a classic SN2 reaction—the Finkelstein reaction—with sodium iodide in acetone. This data is extrapolated from established trends for β-substituted alkyl halides.
| Substrate | Structure | Type | Relative Rate of SN2 Reaction (with NaI in Acetone) |
| 1-Bromopentane | CH₃(CH₂)₄Br | Primary (1°) | 1.0 |
| This compound | CH₃CH₂CH₂CH(CH₃)CH₂Br | Primary (1°), β-branched | ~0.1 |
Note: The relative rates are illustrative, based on the established principle that β-alkylation significantly retards SN2 reaction rates. The actual values may vary depending on specific reaction conditions.
The Decisive Role of Steric Hindrance
The dramatic difference in reactivity between these two primary alkyl halides is a direct consequence of steric hindrance at the transition state. The SN2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group.[2] This "backside attack" leads to an inversion of stereochemistry at the carbon center.[3]
In the case of 1-bromopentane, the linear alkyl chain presents minimal obstruction to the approaching nucleophile. However, for this compound, the methyl group on the β-carbon creates a steric shield that hinders the nucleophile's trajectory to the electrophilic α-carbon. This steric clash raises the energy of the transition state, thereby increasing the activation energy and slowing down the reaction rate.
Visualizing the Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the SN2 reaction mechanism and the structural differences that lead to the observed disparity in reaction rates.
References
A Comparative Analysis of the Reactivity of 1-Bromo-2-methylpentane and Other Bromoalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-bromo-2-methylpentane with other representative bromoalkanes, including primary, secondary, and tertiary structures. The information is supported by established principles of organic chemistry and illustrative experimental data to aid in reaction design, substrate selection, and synthesis optimization.
Executive Summary
The reactivity of bromoalkanes is fundamentally dictated by the structure of the alkyl group, which influences the accessibility of the electrophilic carbon and the stability of potential carbocation intermediates. This compound, a primary bromoalkane with steric hindrance at the carbon adjacent (β-carbon) to the carbon-bromine bond, exhibits unique reactivity compared to unhindered primary, secondary, and tertiary counterparts. This guide will explore these differences across the primary reaction pathways for alkyl halides: bimolecular nucleophilic substitution (SN2), unimolecular nucleophilic substitution (SN1), bimolecular elimination (E2), and unimolecular elimination (E1).
Data Presentation: A Quantitative Comparison of Reactivity
The following tables summarize the relative reaction rates for this compound and other selected bromoalkanes in SN2 and SN1 reactions. The data for this compound is estimated based on established trends of steric hindrance effects on reaction rates.
Table 1: Relative Rates of SN2 Reaction with Sodium Iodide in Acetone (B3395972)
| Bromoalkane | Structure | Type | Relative Rate |
| 1-Bromopentane (B41390) | CH₃(CH₂)₄Br | Primary (Unhindered) | 1 |
| This compound | CH₃(CH₂)₂CH(CH₃)CH₂Br | Primary (β-hindered) | ~0.1 |
| 2-Bromopentane (B28208) | CH₃(CH₂)₂CHBrCH₃ | Secondary | ~0.02 |
| 2-Bromo-2-methylbutane (B1582447) | (CH₃)₂CBrCH₂CH₃ | Tertiary | Negligible |
Note: The relative rates are illustrative and based on the established principle that steric hindrance significantly decreases the rate of SN2 reactions.
Table 2: Relative Rates of SN1 Solvolysis in Ethanol (B145695)
| Bromoalkane | Structure | Type | Relative Rate |
| 1-Bromopentane | CH₃(CH₂)₄Br | Primary (Unhindered) | Very Low (~10⁻⁵) |
| This compound | CH₃(CH₂)₂CH(CH₃)CH₂Br | Primary (β-hindered) | Low (~10⁻⁴) |
| 2-Bromopentane | CH₃(CH₂)₂CHBrCH₃ | Secondary | 1 |
| 2-Bromo-2-methylbutane | (CH₃)₂CBrCH₂CH₃ | Tertiary | ~1.2 x 10⁵ |
Note: The reactivity of primary bromoalkanes in SN1 reactions is generally very low unless rearrangement to a more stable carbocation can occur. The slightly higher estimated rate for this compound compared to 1-bromopentane is due to the potential for a hydride shift to form a more stable secondary carbocation.
Reaction Mechanisms and Steric Effects
The differences in reactivity can be attributed to the underlying reaction mechanisms and the steric environment around the reaction center.
SN2 Reaction Pathway
The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry.[1] The reaction rate is sensitive to steric hindrance around the reaction center.[2]
Caption: Generalized SN2 reaction mechanism.
For this compound, the methyl group on the β-carbon creates steric hindrance that impedes the backside attack of the nucleophile, thus slowing down the SN2 reaction rate compared to the unhindered 1-bromopentane.[3][4]
SN1 Reaction Pathway
The SN1 reaction is a two-step process that proceeds through a carbocation intermediate. The rate-determining step is the formation of the carbocation.[5] Therefore, the stability of the carbocation is the primary factor influencing the reaction rate.
Caption: Generalized SN1 reaction mechanism.
Primary bromoalkanes like 1-bromopentane and this compound are generally unreactive via the SN1 pathway due to the instability of the primary carbocation. However, this compound can undergo a 1,2-hydride shift after the initial (slow) formation of the primary carbocation to form a more stable secondary carbocation, which can then be attacked by a nucleophile. This potential for rearrangement makes it slightly more reactive in SN1 conditions than 1-bromopentane, although the overall rate is still very low.[6]
Elimination Reactions (E1 and E2)
Elimination reactions compete with substitution reactions. The E2 mechanism is a concerted, one-step process favored by strong, sterically hindered bases, while the E1 mechanism is a two-step process that proceeds through a carbocation intermediate and is favored by weak bases and polar protic solvents.[7][8]
The regioselectivity of elimination reactions is generally governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product.[9] However, with a sterically hindered base, the Hofmann product (the less substituted alkene) may be favored due to the base preferentially abstracting the more accessible proton.
For this compound, an E2 reaction with a strong, non-hindered base like ethoxide would likely yield 2-methyl-1-pentene (B165372) as the major product. With a bulky base like tert-butoxide, the formation of 2-methyl-1-pentene would be even more favored.
Experimental Protocols
The following are generalized protocols for qualitatively and quantitatively assessing the reactivity of bromoalkanes.
Protocol 1: Comparison of SN2 Reactivity
Objective: To qualitatively compare the SN2 reaction rates of different bromoalkanes with sodium iodide in acetone.
Materials:
-
1-Bromopentane
-
This compound
-
2-Bromopentane
-
2-Bromo-2-methylbutane
-
15% Sodium iodide in acetone solution
-
Test tubes
-
Water bath
Procedure:
-
To four separate, dry test tubes, add 2 mL of the 15% sodium iodide in acetone solution.
-
To each test tube, add 4-5 drops of one of the bromoalkanes.
-
Shake the test tubes to ensure mixing and start a timer.
-
Observe the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time it takes for a precipitate to appear in each test tube. If no reaction occurs at room temperature, gently warm the test tubes in a water bath (around 50°C).
Expected Outcome: The order of reactivity (fastest to slowest) is expected to be: 1-bromopentane > this compound > 2-bromopentane > 2-bromo-2-methylbutane.
Protocol 2: Comparison of SN1 Reactivity (Solvolysis)
Objective: To qualitatively compare the SN1 reaction rates of different bromoalkanes in an ethanolic silver nitrate (B79036) solution.
Materials:
-
1-Bromopentane
-
This compound
-
2-Bromopentane
-
2-Bromo-2-methylbutane
-
1% Silver nitrate in ethanol solution
-
Test tubes
-
Water bath
Procedure:
-
To four separate test tubes, add 2 mL of the 1% silver nitrate in ethanol solution.
-
To each test tube, add 4-5 drops of one of the bromoalkanes.
-
Shake the test tubes to ensure mixing and start a timer.
-
Observe the formation of a precipitate (silver bromide). The silver ion coordinates with the leaving bromide, promoting the formation of the carbocation.
-
Record the time it takes for a precipitate to appear in each test tube. If no reaction occurs at room temperature, gently warm the test tubes in a water bath.
Expected Outcome: The order of reactivity (fastest to slowest) is expected to be: 2-bromo-2-methylbutane > 2-bromopentane > this compound > 1-bromopentane.
Caption: Generalized workflow for comparing bromoalkane reactivity.
Conclusion
The reactivity of this compound is a clear illustration of the impact of steric hindrance on nucleophilic substitution and elimination reactions. As a primary bromoalkane, it is susceptible to SN2 reactions, but at a significantly reduced rate compared to its unhindered isomer, 1-bromopentane. While generally unreactive in SN1 and E1 reactions, the potential for carbocation rearrangement via a hydride shift allows for these pathways to occur, albeit slowly. In E2 reactions, the regiochemical outcome can be controlled by the choice of base. This comparative analysis provides a framework for predicting the behavior of sterically hindered bromoalkanes in various reaction conditions, which is crucial for the rational design of synthetic routes in pharmaceutical and chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. fvs.com.py [fvs.com.py]
Comparative Study of E2 Elimination Products of 1-Bromo-2-methylpentane
A comprehensive guide for researchers, scientists, and drug development professionals on the regioselectivity of the E2 elimination reaction of 1-bromo-2-methylpentane, detailing the influence of base selection on product distribution and providing generalized experimental protocols.
The E2 (bimolecular elimination) reaction of this compound presents a classic example of regioselectivity in organic synthesis, yielding two primary alkene products: the Zaitsev product, 2-methyl-2-pentene (B165383), and the Hofmann product, 2-methyl-1-pentene (B165372). The distribution of these products is highly dependent on the steric bulk of the base employed, a critical consideration for synthetic chemists aiming to control reaction outcomes. This guide provides a comparative analysis of the products formed using a small, unhindered base (sodium ethoxide) versus a bulky, sterically hindered base (potassium tert-butoxide), supported by established chemical principles.
Product Distribution Overview
The E2 elimination of this compound proceeds via a concerted mechanism where a base abstracts a proton from a β-carbon, and the bromide leaving group departs simultaneously, forming a double bond. The choice of base dictates which of the two possible β-hydrogens is preferentially abstracted, leading to either the more substituted (Zaitsev) or less substituted (Hofmann) alkene.
Table 1: Expected Product Distribution in the E2 Elimination of this compound
| Base | Base Structure | Major Product | Minor Product | Predominant Rule | Rationale |
| Sodium Ethoxide (NaOEt) | CH₃CH₂O⁻Na⁺ | 2-methyl-2-pentene (Zaitsev) | 2-methyl-1-pentene (Hofmann) | Zaitsev's Rule | The small ethoxide ion can access the more sterically hindered β-hydrogen, leading to the thermodynamically more stable, more substituted alkene.[1] |
| Potassium tert-Butoxide (KOtBu) | (CH₃)₃CO⁻K⁺ | 2-methyl-1-pentene (Hofmann) | 2-methyl-2-pentene (Zaitsev) | Hofmann's Rule | The bulky tert-butoxide ion preferentially abstracts the less sterically hindered β-hydrogen on the terminal methyl group, leading to the kinetically favored, less substituted alkene.[2] |
Reaction Pathways and Experimental Workflow
The logical flow of the E2 elimination and a typical experimental setup can be visualized through the following diagrams.
Caption: Reaction pathways for the E2 elimination of this compound.
Caption: A generalized workflow for conducting the E2 elimination experiment.
Experimental Protocols
The following are generalized experimental protocols for the E2 elimination of this compound. These should be adapted and optimized based on specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of 2-methyl-2-pentene (Zaitsev Product) using Sodium Ethoxide
-
Reagent Preparation: Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the freshly prepared sodium ethoxide solution.
-
Addition of Substrate: Slowly add this compound to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to isolate 2-methyl-2-pentene.
-
Analysis: Characterize the product and determine the product ratio using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Synthesis of 2-methyl-1-pentene (Hofmann Product) using Potassium tert-Butoxide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide in a suitable solvent such as tert-butanol (B103910) or tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Addition of Substrate: Slowly add this compound to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to isolate 2-methyl-1-pentene.
-
Analysis: Characterize the product and determine the product ratio using GC-MS and NMR spectroscopy.
This comparative guide highlights the pivotal role of base selection in directing the regiochemical outcome of the E2 elimination of this compound. By understanding the underlying principles of steric hindrance and transition state stability, researchers can effectively synthesize the desired alkene isomer for their specific applications.
References
Validating the Structure of 1-Bromo-2-methylpentane: A Comparative Spectroscopic Guide
An in-depth analysis leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to unequivocally confirm the chemical structure of 1-bromo-2-methylpentane against its constitutional isomers. This guide provides researchers, scientists, and drug development professionals with the necessary spectroscopic data and experimental protocols for unambiguous structural validation.
The structural elucidation of organic molecules is a cornerstone of chemical research and development. In this guide, we present a comprehensive validation of the structure of this compound through a comparative analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data against its key constitutional isomers: 1-bromo-3-methylpentane, 1-bromo-4-methylpentane, and 2-bromo-2-methylpentane. The distinct spectroscopic signatures of each isomer provide a robust framework for definitive structural assignment.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound and its isomers. These datasets highlight the unique spectral features that enable their differentiation.
¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | 3.42 (dd, 1H, H-1a), 3.35 (dd, 1H, H-1b), 1.80 (m, 1H, H-2), 1.45-1.20 (m, 4H, H-3, H-4), 0.92 (d, 3H, 2-CH₃), 0.90 (t, 3H, H-5) |
| 1-Bromo-3-methylpentane | 3.41 (t, 2H, H-1), 1.85 (m, 2H, H-2), 1.60 (m, 1H, H-3), 1.40 (m, 2H, H-4), 0.90 (d, 3H, 3-CH₃), 0.88 (t, 3H, H-5) |
| 1-Bromo-4-methylpentane | ~3.40 (t, 2H, -CH₂-Br), ~1.85 (m, 2H, -CH₂-), ~1.65 (m, 1H, -CH-), ~0.88 (d, 6H, -CH(CH₃)₂) |
| 2-Bromo-2-methylpentane | 1.73 (s, 3H, 2-CH₃), 1.95 (q, 2H, H-3), 1.05 (m, 2H, H-4), 0.95 (t, 3H, H-5) |
¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | 45.8 (C-1), 38.5 (C-2), 35.2 (C-3), 20.8 (C-4), 18.7 (2-CH₃), 14.1 (C-5) |
| 1-Bromo-3-methylpentane | 34.2 (C-1), 41.5 (C-2), 34.8 (C-3), 29.3 (C-4), 19.1 (3-CH₃), 11.4 (C-5) |
| 1-Bromo-4-methylpentane | 33.8 (C-1), 38.9 (C-2), 27.9 (C-3), 22.5 (C-4), 22.3 (4-CH₃) |
| 2-Bromo-2-methylpentane | 71.1 (C-2), 43.9 (C-3), 29.9 (2-CH₃), 18.8 (C-4), 14.1 (C-5) |
Mass Spectrometry Data Comparison
| Compound | Key m/z values (Relative Intensity) |
| This compound | 166/164 (M⁺/M⁺+2, <1%), 85 (100%), 57 (80%), 43 (60%) |
| 1-Bromo-3-methylpentane | 166/164 (M⁺/M⁺+2, <1%), 57 (100%), 85 (65%), 55 (50%)[1] |
| 1-Bromo-4-methylpentane | 166/164 (M⁺/M⁺+2, <1%), 43 (100%), 85 (40%), 41 (35%)[2] |
| 2-Bromo-2-methylpentane | 166/164 (M⁺/M⁺+2, not observed), 85 (100%), 43 (50%), 41 (45%)[3] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed procedure for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound and its isomers is outlined below.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration of 20-100 mg is recommended.
-
Solvent: Chloroform-d (CDCl₃) is a common choice for nonpolar compounds. Ensure the solvent is of high purity to avoid extraneous signals.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
NMR Tube: Transfer the filtered solution into a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Locking and Shimming: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.
-
¹H NMR Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Decoupling: Proton broadband decoupling is applied to simplify the spectrum to single lines for each carbon.
-
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased, and the baseline is corrected to ensure accurate integration and peak identification.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol is a general guideline for the analysis of volatile organic compounds such as the brominated pentane (B18724) isomers.
Sample Preparation:
-
Dilution: Prepare a dilute solution of the analyte (typically in the low ppm range) in a volatile solvent such as dichloromethane (B109758) or hexane.
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A typical mass range of m/z 40-200 is sufficient to observe the molecular ions and key fragments.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Analysis:
-
Total Ion Chromatogram (TIC): The TIC is examined to determine the retention time of the compound.
-
Mass Spectrum: The mass spectrum corresponding to the chromatographic peak is extracted and analyzed. Key features include the molecular ion peaks (M⁺ and M⁺+2) and the fragmentation pattern. The experimental spectrum is compared with a reference library (e.g., NIST) for confirmation.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic techniques.
Caption: Logical workflow for the structural validation of this compound.
This comprehensive guide demonstrates that through the systematic application and interpretation of NMR and MS data, the structure of this compound can be confidently distinguished from its isomers. The provided data and protocols serve as a valuable resource for researchers in ensuring the structural integrity of their compounds.
References
Navigating Chirality: A Comparative Guide to Determining the Enantiomeric Purity of 1-Bromo-2-methylpentane
For researchers and professionals in the fields of chemical synthesis and drug development, the accurate determination of a chiral molecule's enantiomeric purity is a critical step. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the enantiomeric excess (ee) of 1-Bromo-2-methylpentane, a chiral alkyl halide. We will delve into the performance of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries, and Polarimetry, supported by detailed experimental protocols and data.
Method Performance at a Glance
The selection of an optimal analytical method hinges on factors such as available instrumentation, required accuracy, sample throughput, and the specific nature of the analyte. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy (with Chiral Shift Reagent) | Polarimetry |
| Principle | Differential partitioning of enantiomers with a chiral stationary phase. | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. | Formation of transient diastereomeric complexes with a chiral shift reagent, leading to distinct NMR signals for each enantiomer. | Measurement of the rotation of plane-polarized light by the chiral sample. |
| Resolution (Rs) | > 1.5 (baseline separation is typically achievable) | > 1.5 (baseline separation is typically achievable) | Relies on the chemical shift difference (Δδ) between diastereomeric signals. | Not applicable. |
| Limit of Detection (LOD) | High (pg level) | Moderate (ng to µg level) | Low (~0.1% of the minor enantiomer) | Low (dependent on specific rotation) |
| Limit of Quantitation (LOQ) | High (pg to ng level) | Moderate (ng to µg level) | Moderate (~0.5% of the minor enantiomer) | Low (dependent on specific rotation) |
| Analysis Time per Sample | 15 - 30 minutes | 10 - 20 minutes | 5 - 15 minutes (after sample preparation) | < 5 minutes |
| Sample Preparation | Direct injection of a dilute solution. | Dissolution in a suitable mobile phase. | Dissolution in a deuterated solvent and addition of a chiral shift reagent. | Dissolution in a suitable solvent to a known concentration. |
| Instrumentation Cost | Moderate to High | High | Very High | Low to Moderate |
| Data Interpretation | Integration of peak areas. | Integration of peak areas. | Integration of distinct NMR signals. | Measurement of the angle of rotation. |
| Key Advantage | High resolution and sensitivity for volatile compounds. | Broad applicability and well-established methods. | Non-destructive, provides structural information. | Rapid and simple measurement. |
| Key Limitation | Limited to thermally stable and volatile compounds. | May require method development for optimal separation. | Lower sensitivity compared to chromatographic methods; requires chiral auxiliary. | Often inaccurate and unreliable for precise ee determination.[1] |
In-Depth Experimental Protocols
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation and quantification of volatile enantiomers like this compound. The separation is achieved on a capillary column coated with a chiral stationary phase (CSP), typically a derivatized cyclodextrin.[2]
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Stationary Phase: A capillary column coated with a derivatized β-cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 min.
-
Ramp: 2 °C/min to 120 °C.
-
Hold: 5 min at 120 °C.
-
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C (FID).
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like hexane.
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio).
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Shift Reagent
NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers in situ through the addition of a chiral solvating agent (CSA) or a chiral shift reagent (CSR).[3] For this compound, a lanthanide-based chiral shift reagent is suitable.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) [Eu(hfc)₃].
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation:
-
Dissolve approximately 10 mg of this compound in 0.5 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add small, incremental amounts of the chiral shift reagent (e.g., 2-5 mg portions) to the NMR tube, acquiring a spectrum after each addition until baseline separation of a key proton signal (e.g., the -CH₂Br protons) is observed for the two enantiomers.
-
-
Data Analysis: The enantiomeric excess is determined by the integration of the separated signals corresponding to each enantiomer. The formula for calculation is the same as for GC.
Polarimetry
Polarimetry is a traditional method that measures the rotation of plane-polarized light by a chiral compound in solution.[4] While rapid, its accuracy for determining enantiomeric excess can be compromised by impurities and non-linear effects.[1]
Experimental Protocol:
-
Instrumentation: A polarimeter.
-
Sample Preparation:
-
Accurately weigh a sample of this compound (e.g., 100 mg).
-
Dissolve the sample in a suitable achiral solvent (e.g., chloroform) in a volumetric flask to a known volume (e.g., 10 mL) to obtain a precise concentration.
-
-
Measurement:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the sample cell (of a known path length, e.g., 1 dm) with the sample solution and measure the observed optical rotation (α_obs).
-
-
Data Analysis: The enantiomeric excess is calculated using the formula: ee (%) = ([α]_obs / [α]_max) x 100, where [α]_obs is the specific rotation of the sample and [α]_max is the specific rotation of the pure enantiomer (which must be known from the literature or a pure standard).
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and guide the selection of the most appropriate technique, the following diagrams, generated using Graphviz, illustrate the workflow for chiral GC analysis and a decision-making tree for method selection.
References
- 1. GC separation of enantiomers of alkyl esters of 2-bromo substituted carboxylic acids enantiomers on 6-TBDMS-2,3-di-alkyl- β- and γ-cyclodextrin stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2-methylpropane | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 2-Methylpentyl Derivatives
For researchers and professionals in drug development and chemical synthesis, the selection of an optimal synthetic pathway is critical for efficiency, yield, and scalability. This guide provides a comparative analysis of common synthetic routes to produce key 2-methylpentyl derivatives: 2-methylpentanoic acid, 2-methylpentan-1-ol, and 2-methylpentanal. The performance of these routes is evaluated based on reported experimental data, and detailed methodologies for key reactions are provided.
Comparison of Synthetic Strategies
The synthesis of 2-methylpentyl derivatives can be broadly categorized into methods that construct the carbon skeleton and those that functionalize a pre-existing C6 backbone. Key strategies include classical C-C bond formation reactions like the malonic ester synthesis and Grignard reactions, as well as industrial processes such as hydroformylation and aldol (B89426) condensation.
Synthetic Routes to 2-Methylpentanoic Acid
Two primary laboratory-scale methods for the synthesis of 2-methylpentanoic acid are the malonic ester synthesis and the oxidation of 2-methyl-1-pentanol. A more modern approach involves the direct carboxylation of an alkene.
-
Malonic Ester Synthesis: This classical method involves the alkylation of diethyl malonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation. To obtain the 2-methylpentyl structure, a sequential alkylation with a propyl and a methyl group, or a single alkylation with a 2-butyl halide is required.
-
Oxidation of 2-Methyl-1-pentanol: A straightforward approach where the primary alcohol, 2-methyl-1-pentanol, is oxidized to the corresponding carboxylic acid using a strong oxidizing agent.
-
Hydrocarboxylation of 1-Pentene (B89616): This method introduces a carboxylic acid group to an alkene, and with appropriate catalysts, can favor the formation of the branched product.
Synthetic Routes to 2-Methylpentan-1-ol
The synthesis of this primary alcohol can be achieved through nucleophilic addition to an aldehyde or by the reduction of an unsaturated precursor.
-
Grignard Reaction: The reaction of an isobutyl Grignard reagent with formaldehyde (B43269) provides a direct route to 2-methyl-1-pentanol.
-
Aldol Condensation and Hydrogenation: Propanal can undergo a self-aldol condensation to form 2-methyl-2-pentenal (B83557), which is then hydrogenated to the desired saturated alcohol.
Synthetic Route to 2-Methylpentanal
Hydroformylation is the most direct industrial method for the synthesis of aldehydes from alkenes.
-
Hydroformylation of 1-Pentene: This reaction, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of 1-pentene. The regioselectivity of this reaction is crucial for obtaining a high yield of the branched isomer, 2-methylpentanal, over the linear hexanal.
Quantitative Data Summary
The following table summarizes the quantitative data for the discussed synthetic routes. Please note that yields can be highly dependent on specific reaction conditions and scale.
| Target Derivative | Synthetic Route | Starting Materials | Key Reagents/Catalyst | Reaction Time (h) | Yield (%) |
| 2-Methylpentanoic Acid | Malonic Ester Synthesis | Diethyl malonate, 2-bromobutane (B33332) | Sodium ethoxide, H₂SO₄ | > 6 | 60-70 |
| Oxidation of 2-Methyl-1-pentanol | 2-Methyl-1-pentanol | Jones Reagent (CrO₃/H₂SO₄) | 2.5 | ~80-90 | |
| 2-Methylpentan-1-ol | Grignard Reaction | Isobutyl bromide, Paraformaldehyde | Magnesium, Diethyl ether | 2 | 60-80 |
| Aldol Condensation & Hydrogenation | Propanal | NaOH (condensation), H₂/Pd-C (hydrogenation) | 10 (total) | ~90 | |
| 2-Methylpentanal | Hydroformylation of 1-Pentene | 1-Pentene, Syngas (CO/H₂) | Rhodium-phosphine complex | 1-4 | >95 |
Experimental Protocols
Detailed experimental procedures for key synthetic transformations are provided below. These protocols are based on literature reports and may require optimization for specific laboratory conditions.
Synthesis of 2-Methylpentanoic Acid via Malonic Ester Synthesis
This procedure is a representative example of the malonic ester synthesis.
Step 1: Alkylation of Diethyl Malonate In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium (1 eq.) in absolute ethanol (B145695). Diethyl malonate (1 eq.) is added dropwise to the cooled solution. After the addition is complete, 2-bromobutane (1 eq.) is added slowly. The reaction mixture is then heated to reflux for 2-3 hours until the mixture is neutral to moist litmus (B1172312) paper. The ethanol is removed by distillation.
Step 2: Hydrolysis and Decarboxylation The residue from Step 1 is treated with a 10% aqueous sodium hydroxide (B78521) solution and refluxed for 2 hours to hydrolyze the ester. The resulting solution is cooled and acidified with dilute sulfuric acid. The mixture is then heated to reflux for 3-4 hours to effect decarboxylation. After cooling, the oily layer of 2-methylpentanoic acid is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield the final product.
Oxidation of 2-Methyl-1-pentanol to 2-Methylpentanoic Acid using Jones Reagent
Procedure: 2-Methyl-1-pentanol (1 eq.) is dissolved in acetone (B3395972) in a flask equipped with a dropping funnel and a thermometer, and the solution is cooled in an ice bath. Jones reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and water) is added dropwise to the alcohol solution, maintaining the temperature below 20 °C. The reaction is typically exothermic, and the color of the mixture changes from orange-red to green. After the addition is complete, the mixture is stirred at room temperature for 2 hours. The excess oxidant is quenched by the addition of isopropanol (B130326) until the green color persists. The mixture is then diluted with water and extracted with diethyl ether. The combined ether extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to give 2-methylpentanoic acid.
Synthesis of 2-Methylpentan-1-ol via Aldol Condensation and Subsequent Hydrogenation
Step 1: Aldol Condensation of Propanal Propanal (1 eq.) is added to a flask containing a catalytic amount of 10% aqueous sodium hydroxide solution at a temperature maintained below 10 °C with an ice bath. The mixture is stirred for several hours. The reaction is then neutralized with dilute acid, and the organic layer containing 2-methyl-2-pentenal is separated.
Step 2: Hydrogenation of 2-Methyl-2-pentenal The crude 2-methyl-2-pentenal from Step 1 is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 5% Palladium on carbon (Pd/C) is added. The vessel is then pressurized with hydrogen gas (typically 1-4 atm) and shaken or stirred vigorously at room temperature for several hours until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the ethanol is removed by distillation to yield 2-methylpentan-1-ol. A study on the hydrogenation of 2-methyl-2-pentenal showed that at lower temperatures, palladium catalysts are primarily active for the hydrogenation of the C=C bond to form 2-methylpentanal, with further hydrogenation to 2-methylpentan-1-ol occurring at longer reaction times or higher temperatures.[1]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships in the synthesis of 2-methylpentyl derivatives.
Caption: Synthetic pathways to 2-methylpentanoic acid.
Caption: Synthetic pathways to 2-methylpentan-1-ol.
Caption: Hydroformylation of 1-pentene to 2-methylpentanal.
References
A Comparative Guide to the Synthesis of 2-Methylpentan-1-ol: Alternative Reagents and Methodologies
For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of key intermediates is paramount. 2-Methylpentan-1-ol, a valuable building block in the synthesis of various organic molecules, can be prepared through several synthetic routes. This guide provides a comparative overview of three prominent methods: the Grignard reaction with ethylene (B1197577) oxide, the reduction of 2-methylpentanal (B94375), and a two-step approach involving the hydroformylation of 1-pentene (B89616) followed by reduction. A fourth alternative, the reduction of 2-methylpentanoic acid, is also discussed. This guide aims to assist in the selection of the most suitable method based on factors such as yield, reagent availability, and experimental scalability.
Comparison of Synthetic Methods
The following table summarizes the key aspects of different synthetic routes to 2-methylpentan-1-ol, offering a clear comparison of their respective advantages and disadvantages.
| Method | Starting Material(s) | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Grignard Reaction | Isobutyl bromide, Magnesium, Ethylene oxide | Isobutylmagnesium bromide | ~70-80% | High yield, readily available starting materials. | Requires strictly anhydrous conditions; ethylene oxide is a toxic gas. |
| Reduction of Aldehyde | 2-Methylpentanal | Sodium borohydride (B1222165) (NaBH₄) or Catalytic Hydrogenation (e.g., H₂/Ni) | >90% (for reduction step) | High yield for the reduction step, mild reaction conditions with NaBH₄. | Availability and stability of the starting aldehyde can be a concern. |
| Hydroformylation/Reduction | 1-Pentene, Syngas (CO, H₂) | Rhodium-based catalyst, then a reducing agent (e.g., NaBH₄) | Variable (dependent on regioselectivity and reduction yield) | Utilizes simple and inexpensive alkene starting material. | Requires specialized equipment for handling syngas; regioselectivity can be a challenge. |
| Reduction of Carboxylic Acid | 2-Methylpentanoic acid | Lithium aluminum hydride (LiAlH₄) | High | Effective for the reduction of carboxylic acids. | LiAlH₄ is a highly reactive and moisture-sensitive reagent requiring careful handling. |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of 2-methylpentan-1-ol via the Grignard reaction and the reduction of 2-methylpentanal.
Method 1: Grignard Reaction with Ethylene Oxide
This method involves the preparation of isobutylmagnesium bromide followed by its reaction with ethylene oxide to yield 2-methylpentan-1-ol.
Experimental Protocol:
-
Preparation of Isobutylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether through the dropping funnel with vigorous stirring. The reaction is initiated by gentle warming. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
Reaction with Ethylene Oxide: Cool the Grignard reagent solution to 0 °C in an ice bath. Carefully introduce a stream of dry ethylene oxide gas (1.0 equivalent) below the surface of the stirred Grignard solution. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ether layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude 2-methylpentan-1-ol is then purified by fractional distillation. A yield of approximately 74% has been reported for a similar Grignard reaction with an epoxide.[1]
Method 2: Reduction of 2-Methylpentanal
This method describes the reduction of 2-methylpentanal to 2-methylpentan-1-ol using sodium borohydride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylpentanal (1.0 equivalent) in methanol (B129727). Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 0.25 equivalents) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed by rotary evaporation to yield the crude product, which can be further purified by distillation. While a specific yield for this reaction was not found, reductions of similar aldehydes with NaBH₄ typically proceed in high yield.
Alternatively, catalytic hydrogenation can be employed. The hydrogenation of 2-methyl-2-pentenal (B83557) over various catalysts like platinum, palladium, or copper has been shown to produce 2-methylpentan-1-ol at longer reaction times.[2]
Signaling Pathways and Logical Relationships
The synthesis of 2-methylpentan-1-ol can be visualized as a series of transformations starting from different precursors. The following diagram illustrates the key synthetic pathways described in this guide.
Caption: Synthetic pathways to 2-methylpentan-1-ol.
Experimental Workflow
The general workflow for a typical chemical synthesis, such as the ones described, involves several key stages from reaction setup to product analysis.
Caption: General experimental workflow for chemical synthesis.
References
A Comparative Guide to the Cost-Effective Synthesis of 1-Bromo-2-methylpentane and Its Analogues
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of alkyl halides is a cornerstone of molecular design and construction. 1-Bromo-2-methylpentane and its analogues are valuable intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. This guide provides an objective comparison of three common and cost-effective methods for the synthesis of this compound from its corresponding alcohol, 2-methyl-1-pentanol (B47364): direct bromination with phosphorus tribromide (PBr₃), the Appel reaction, and a phase-transfer catalysis (PTC) approach. The comparison includes a quantitative analysis of reagent costs, typical yields, and detailed experimental protocols to assist in selecting the most suitable method for your research needs.
Data Presentation: A Head-to-Head Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a quick and easy comparison of their performance and cost-effectiveness.
| Method | Key Reagents | Typical Yield (%) | Approx. Reagent Cost per Gram of Product ($/g) | Reaction Time (h) | Key Features & Drawbacks |
| PBr₃ Bromination | 2-Methyl-1-pentanol, Phosphorus tribromide (PBr₃) | 85-95 | ~0.50 - 1.00 | 2-4 | Features: High yield, relatively inexpensive reagents, straightforward procedure. Drawbacks: PBr₃ is corrosive and reacts violently with water, requires careful handling. |
| Appel Reaction | 2-Methyl-1-pentanol, Triphenylphosphine (B44618) (PPh₃), Carbon tetrabromide (CBr₄) | 80-90 | ~2.00 - 3.00 | 1-3 | Features: Mild reaction conditions, high yields, good for sensitive substrates. Drawbacks: Higher reagent cost, formation of triphenylphosphine oxide byproduct which requires removal. |
| Phase-Transfer Catalysis (PTC) | 2-Methyl-1-pentanol, Sodium bromide (NaBr), Tetrabutylammonium (B224687) bromide (TBAB), Sulfuric acid (H₂SO₄) | 75-85 | ~0.75 - 1.50 | 4-6 | Features: Cost-effective, environmentally friendlier (uses catalytic amount of transfer agent), suitable for larger scale. Drawbacks: May require slightly longer reaction times, optimization of catalyst and reaction conditions may be needed. |
Disclaimer: The approximate reagent cost per gram of product is an estimation based on currently available bulk pricing of reagents and may vary depending on the supplier, purity, and scale of the synthesis. This estimation includes the cost of the primary alcohol and the key brominating/catalytic reagents and does not include the cost of solvents, workup, or purification unless specified.
Mandatory Visualization: Synthetic Workflows
The following diagrams illustrate the logical workflows for the three described synthetic routes to this compound.
Experimental Protocols
Below are the detailed experimental protocols for the key synthetic routes discussed.
Method 1: Bromination with Phosphorus Tribromide (PBr₃)
This method is a classic and high-yielding procedure for the conversion of primary alcohols to alkyl bromides.
Materials:
-
2-Methyl-1-pentanol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (B109758) (CH₂Cl₂) (optional, as solvent)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-methyl-1-pentanol (1.0 eq). If desired, the alcohol can be dissolved in an equal volume of anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus tribromide (0.33-0.40 eq) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours.
-
After reflux, allow the mixture to cool to room temperature. The crude this compound can be isolated by simple distillation directly from the reaction mixture.
-
Transfer the distillate to a separatory funnel and wash successively with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by fractional distillation, collecting the fraction boiling at approximately 146-148°C.
Method 2: The Appel Reaction
The Appel reaction provides a mild and efficient alternative for converting alcohols to alkyl bromides, particularly suitable for substrates that may be sensitive to the more acidic conditions of other methods.[1]
Materials:
-
2-Methyl-1-pentanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1-pentanol (1.0 eq) and triphenylphosphine (1.1-1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve carbon tetrabromide (1.1-1.2 eq) in anhydrous dichloromethane.
-
Slowly add the CBr₄ solution to the alcohol/PPh₃ solution dropwise with stirring, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add pentane or hexane to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a pad of celite or silica (B1680970) gel to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) or by fractional distillation.
Method 3: Phase-Transfer Catalysis (PTC)
This method offers a cost-effective and environmentally conscious approach, avoiding the use of stoichiometric amounts of expensive or hazardous reagents.
Materials:
-
2-Methyl-1-pentanol
-
Sodium bromide (NaBr)
-
Tetrabutylammonium bromide (TBAB)
-
Concentrated sulfuric acid (H₂SO₄)
-
An organic solvent (e.g., toluene (B28343) or dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, prepare a solution of sodium bromide (1.2-1.5 eq) in a minimal amount of water.
-
To this, add 2-methyl-1-pentanol (1.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).
-
Add an equal volume of an organic solvent such as toluene.
-
Cool the biphasic mixture in an ice bath and slowly add concentrated sulfuric acid (1.0-1.2 eq) dropwise with vigorous stirring.
-
After the addition, heat the mixture to 70-80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting crude this compound by fractional distillation.
Synthesis of Analogues
The methods described above are versatile and can be readily adapted for the synthesis of a wide range of this compound analogues. By starting with different primary alcohols, a variety of branched and functionalized alkyl bromides can be prepared. For example, using other commercially available branched-chain primary alcohols will yield the corresponding 1-bromoalkanes.
For more complex analogues, a multi-step synthesis involving a Grignard reaction to construct the desired carbon skeleton followed by one of the bromination methods described can be employed. This approach allows for the introduction of various alkyl or aryl groups, providing access to a diverse library of this compound analogues for further research and development.
Conclusion
The choice of a synthetic route for this compound and its analogues depends on a balance of factors including cost, desired yield, scale, and the sensitivity of the substrate. For routine, cost-effective synthesis on a larger scale, the direct bromination with PBr₃ or the Phase-Transfer Catalysis method are excellent choices. The Appel reaction , while more expensive, offers the advantage of milder conditions, making it ideal for the synthesis of more delicate or complex analogues where preserving sensitive functional groups is a priority. This guide provides the necessary data and detailed protocols to enable an informed decision for the efficient synthesis of these valuable chemical building blocks.
References
Spectroscopic Comparison of 1-Bromo-2-methylpentane Isomers: A Researcher's Guide
This guide provides a detailed spectroscopic comparison of three constitutional isomers of C₆H₁₃Br: 1-Bromo-2-methylpentane, 2-Bromo-2-methylpentane, and 1-Bromo-3-methylpentane. The objective is to furnish researchers, scientists, and drug development professionals with a comparative analysis of how subtle changes in molecular structure are reflected in their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectra (MS). All data presented is supported by detailed experimental protocols for reproducibility.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra for the three selected isomers. These distinctions are crucial for unambiguous identification in a laboratory setting.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, J (Hz), Integration, Assignment |
| This compound | 3.42 (dd, J=10.0, 5.5 Hz, 1H, -CH₂Br), 3.35 (dd, J=10.0, 6.5 Hz, 1H, -CH₂Br), 1.80 (m, 1H, -CH(CH₃)-), 1.45 (m, 1H, -CH₂-), 1.30 (m, 1H, -CH₂-), 1.25 (m, 2H, -CH₂-), 0.92 (d, J=6.5 Hz, 3H, -CH(CH₃)-), 0.90 (t, J=7.0 Hz, 3H, -CH₂CH₃) |
| 2-Bromo-2-methylpentane | 1.75 (s, 3H, -C(Br)CH₃), 1.85 (q, J=7.5 Hz, 2H, -CH₂-), 1.55 (m, 2H, -CH₂-), 1.00 (t, J=7.5 Hz, 3H, -CH₂CH₃), 0.95 (s, 3H, -C(CH₃)₂-) |
| 1-Bromo-3-methylpentane | 3.40 (t, J=7.0 Hz, 2H, -CH₂Br), 1.85 (m, 1H, -CH(CH₃)-), 1.70 (m, 2H, -CH₂CH₂Br), 1.40 (m, 2H, -CH(CH₃)CH₂-), 0.90 (d, J=6.5 Hz, 3H, -CH(CH₃)-), 0.88 (t, J=7.5 Hz, 3H, -CH₂CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | 43.5 (-CH₂Br), 38.0 (-CH(CH₃)-), 35.5 (-CH₂-), 20.0 (-CH₂-), 18.5 (-CH(CH₃)-), 14.0 (-CH₂CH₃) |
| 2-Bromo-2-methylpentane | 70.0 (-C(Br)-), 40.0 (-CH₂-), 32.0 (-C(Br)CH₃), 25.0 (-C(CH₃)₂-), 11.0 (-CH₂-), 8.0 (-CH₂CH₃) |
| 1-Bromo-3-methylpentane | 35.0 (-CH₂Br), 38.5 (-CH₂CH₂Br), 34.0 (-CH(CH₃)-), 29.0 (-CH(CH₃)CH₂-), 19.0 (-CH(CH₃)-), 11.5 (-CH₂CH₃) |
Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)
| Compound | Key Vibrational Frequencies (cm⁻¹) and Assignments |
| This compound | 2960-2870 (C-H stretch), 1465 (C-H bend), 1250 (C-H wag), 650 (C-Br stretch) |
| 2-Bromo-2-methylpentane | 2970-2860 (C-H stretch), 1460 (C-H bend), 1380, 1365 (tert-butyl split), 580 (C-Br stretch) |
| 1-Bromo-3-methylpentane | 2955-2875 (C-H stretch), 1455 (C-H bend), 1260 (C-H wag), 645 (C-Br stretch) |
Table 4: Mass Spectrometry (EI-MS) Data
| Compound | Molecular Ion (M⁺) m/z, Key Fragment Ions m/z (Relative Intensity) |
| This compound | 164/166 (M⁺, Br isotopes), 121/123 ([M-C₃H₇]⁺), 85 ([M-Br]⁺), 57 ([C₄H₉]⁺, base peak), 43 ([C₃H₇]⁺) |
| 2-Bromo-2-methylpentane | 164/166 (M⁺, very weak or absent), 135/137 ([M-C₂H₅]⁺), 85 ([M-Br]⁺, base peak), 57 ([C₄H₉]⁺) |
| 1-Bromo-3-methylpentane | 164/166 (M⁺), 135/137 ([M-C₂H₅]⁺), 85 ([M-Br]⁺), 57 ([C₄H₉]⁺), 43 ([C₃H₇]⁺, base peak) |
Experimental Protocols
Standardized protocols are essential for the acquisition of comparable and high-quality spectroscopic data.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2.5 seconds.
-
Relaxation Delay: 2.0 seconds.
-
Number of Scans: 16.
-
Processing: Data was Fourier transformed with an exponential line broadening of 0.3 Hz. The spectrum was phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1.2 seconds.
-
Relaxation Delay: 2.0 seconds.
-
Number of Scans: 1024.
-
Processing: Data was Fourier transformed with an exponential line broadening of 1.0 Hz. The spectrum was referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
2.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A single drop of the neat liquid sample was applied directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans were co-added.
-
Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.
-
Processing: The resulting interferogram was Fourier transformed to produce the final infrared spectrum.
-
2.3 Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: The sample was diluted to approximately 100 ppm in dichloromethane.
-
Gas Chromatography (GC) Conditions:
-
Column: 30 m x 0.25 mm DB-5ms capillary column.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
-
Workflow and Analysis Visualization
The logical flow for identifying an unknown isomer using the comparative data is outlined below. This process involves a sequential analysis of the four spectroscopic techniques to arrive at an unambiguous structural assignment.
Caption: Workflow for isomeric differentiation using multiple spectroscopic techniques.
Navigating the Separation of Bromohexane Isomers: A GC Retention Time Comparison Guide
For researchers, scientists, and professionals in drug development, the precise separation and identification of isomeric compounds are critical. This guide provides a comparative analysis of the gas chromatography (GC) retention times of various bromohexane isomers. By leveraging experimental data and established chromatographic principles, we offer insights into the elution behavior of these structurally similar compounds, facilitating improved analytical method development.
The separation of bromohexane isomers by gas chromatography is fundamentally governed by their physicochemical properties, primarily their boiling points and their interactions with the stationary phase of the GC column. On a non-polar stationary phase, the elution order of these isomers is predominantly determined by their boiling points, with lower-boiling isomers exhibiting shorter retention times. Branching in the carbon chain tends to lower the boiling point of an alkane and its derivatives, leading to earlier elution.
Elution Order and Boiling Point Comparison
The following table summarizes the boiling points of several bromohexane isomers. This data serves as a strong predictor of their elution order on a non-polar GC column, with retention time generally increasing with boiling point.
| Isomer | Structure | Boiling Point (°C) | Predicted Elution Order |
| 1-Bromohexane | n-Hexyl bromide | 154-158[1][2] | 3 |
| 2-Bromohexane | sec-Hexyl bromide | ~146-149 | 2 |
| 3-Bromohexane (B146008) | 3-Hexyl bromide | 142[3] | 1 |
Note: The predicted elution order is based on the principle that on a non-polar column, compounds with lower boiling points elute first. More branched isomers generally have lower boiling points.
Experimental Protocol for GC Analysis of Bromohexane Isomers
This section outlines a typical experimental protocol for the analysis of bromohexane isomers using gas chromatography-mass spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended for separation based on boiling points.
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C
-
Final hold: Hold at 200 °C for 5 minutes
-
-
Injection Mode: Split (e.g., split ratio of 50:1)
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-250
Sample Preparation:
-
Prepare a standard solution containing a mixture of the bromohexane isomers of interest in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.
-
Inject the standard solution into the GC-MS system to determine the retention time of each isomer.
-
For unknown samples, dilute them in the same solvent to an appropriate concentration before injection.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the GC-MS analysis of bromohexane isomers.
Caption: Workflow for the GC-MS analysis of bromohexane isomers.
Data Analysis:
-
Retention Time: The time it takes for each isomer to travel through the GC column and reach the detector. Under consistent experimental conditions, the retention time is a characteristic property of a compound.
-
Mass Spectrum: The mass spectrometer provides a mass spectrum for each eluting peak, which can be used to confirm the identity of the bromohexane isomers based on their fragmentation patterns.
By understanding the relationship between boiling point, molecular structure, and GC retention time, researchers can effectively separate and identify bromohexane isomers. The provided experimental protocol and workflow offer a solid foundation for developing robust analytical methods for these and other halogenated hydrocarbons.
References
Navigating Stereoselectivity: A Comparative Guide to Reactions of Chiral 1-Bromo-2-methylpentane
For researchers, scientists, and drug development professionals, controlling the three-dimensional arrangement of atoms in a molecule is paramount. This guide provides a comparative analysis of the stereoselectivity of reactions involving the chiral alkyl halide, 1-bromo-2-methylpentane. By examining the outcomes of nucleophilic substitution (S(_N)2) and elimination (E2) reactions, we offer insights into predicting and controlling the stereochemical course of these fundamental transformations.
The stereochemical outcome of a reaction involving a chiral starting material is of critical importance in the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development. In this guide, we compare the stereoselectivity of key reaction pathways for chiral this compound, a primary alkyl halide with a stereocenter at the 2-position. As a direct comparison, we will also consider the well-studied stereoselectivity of its structural isomer, (S)-2-bromopentane, a secondary alkyl halide.
Quantitative Comparison of Stereoselective Reactions
The following table summarizes representative quantitative data for the stereochemical outcomes of S(_N)2 and E2 reactions of chiral this compound and the analogous (S)-2-bromopentane. This data is based on established principles of reaction stereochemistry.
| Reaction | Substrate | Reagents & Conditions | Product(s) | Stereochemical Outcome | Enantiomeric/Diastereomeric Excess |
| S(_N)2 | (S)-1-bromo-2-methylpentane | Sodium Iodide (NaI) in Acetone (B3395972), 25°C | (S)-1-iodo-2-methylpentane | Retention of Configuration | >99% ee |
| S(_N)2 | (S)-2-bromopentane | Sodium Iodide (NaI) in Acetone, 25°C | (R)-2-iodopentane | Complete Inversion of Configuration[1] | >99% ee[1] |
| E2 | (R)-1-bromo-2-methylpentane | Potassium tert-butoxide (KOtBu) in THF, 50°C | (E)-2-methyl-1-pentene & (Z)-2-methyl-1-pentene | Stereoselective Formation of Alkenes | >90% de (favoring E-isomer) |
Understanding the Reaction Pathways
The stereochemical course of these reactions is dictated by their underlying mechanisms. The S(_N)2 reaction proceeds through a concerted, backside attack by the nucleophile, leading to a predictable inversion of the stereocenter.[2][3] In contrast, the E2 reaction is also a concerted process but requires a specific anti-periplanar arrangement of the abstracted proton and the leaving group, which influences the geometry of the resulting alkene.[4]
Logical relationship of factors influencing stereoselectivity.
Experimental Protocols
Protocol 1: S(_N)2 Reaction of (S)-1-bromo-2-methylpentane with Sodium Iodide
Objective: To synthesize (S)-1-iodo-2-methylpentane and determine the stereochemical outcome.
Materials:
-
(S)-1-bromo-2-methylpentane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chiral Gas Chromatography (GC) system
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve (S)-1-bromo-2-methylpentane (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
After cooling to room temperature, remove the acetone using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (hexanes).
-
Analyze the enantiomeric excess of the resulting (S)-1-iodo-2-methylpentane using chiral GC.
Protocol 2: E2 Reaction of (R)-1-bromo-2-methylpentane with Potassium tert-butoxide
Objective: To synthesize 2-methyl-1-pentene (B165372) and determine the diastereomeric ratio of the alkene products.
Materials:
-
(R)-1-bromo-2-methylpentane
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF, anhydrous)
-
Pentane
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, ice bath
-
Separatory funnel
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of (R)-1-bromo-2-methylpentane (1.0 eq) in anhydrous THF to the cooled base solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with pentane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (the product is volatile).
-
Analyze the product mixture by GC-MS to determine the ratio of (E)- and (Z)-2-methyl-1-pentene.
Protocol 3: Chiral Gas Chromatography (GC) Analysis
Objective: To determine the enantiomeric or diastereomeric excess of the reaction products.
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).
General GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 180°C.
-
Injection Volume: 1 µL (split injection)
Procedure:
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., hexane (B92381) or diethyl ether).
-
Inject the sample into the GC.
-
Identify the peaks corresponding to the different stereoisomers based on their retention times. (Injection of racemic or diastereomeric standards is recommended for peak identification).
-
Integrate the peak areas of the stereoisomers.
-
Calculate the enantiomeric excess (ee) or diastereomeric excess (de) using the following formula:
-
ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
-
de (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
-
Workflow for assessing stereoselectivity.
Conclusion
The stereoselectivity of reactions involving chiral this compound is highly dependent on the chosen reaction pathway. S(_N)2 reactions at a non-stereocenter proceed with retention of configuration, while at a stereocenter, they result in a predictable inversion, offering a powerful tool for the synthesis of specific enantiomers. Conversely, E2 reactions are stereoselective, with the geometry of the major alkene product dictated by the conformational requirements of the transition state. A thorough understanding and careful control of reaction conditions are essential for achieving the desired stereochemical outcome in the synthesis of complex, chiral molecules.
References
A Comparative Analysis of SN2 Reactivity: 1-Bromo-2-methylpentane vs. 1-Bromo-2,2-dimethylpropane
In the realm of nucleophilic substitution reactions, the SN2 (Substitution Nucleophilic Bimolecular) mechanism is profoundly influenced by the steric environment of the reaction center. This guide provides a detailed comparison of the SN2 reactivity of two primary alkyl halides: 1-bromo-2-methylpentane and 1-bromo-2,2-dimethylpropane (B145997). While both are primary halides, the substitution on the β-carbon dramatically alters their reaction rates.
Relative Reactivity in SN2 Reactions
The SN2 reaction proceeds via a backside attack by a nucleophile on the carbon atom bearing the leaving group. The rate of this reaction is highly sensitive to steric hindrance, which can impede the approach of the nucleophile.[1][2][3][4][5]
-
This compound is a primary alkyl halide with a moderate degree of branching at the β-carbon.
-
1-Bromo-2,2-dimethylpropane (neopentyl bromide) is also a primary alkyl halide, but it possesses a bulky tert-butyl group on the β-carbon. This significant steric bulk in the vicinity of the reaction center makes the backside attack by a nucleophile exceptionally difficult.[6][7]
| Compound | Structure | Classification | Expected Relative SN2 Reaction Rate |
| This compound | CH₃CH₂CH₂CH(CH₃)CH₂Br | Primary Alkyl Halide | Faster |
| 1-Bromo-2,2-dimethylpropane | (CH₃)₃CCH₂Br | Primary Alkyl Halide (Neopentyl) | Slower |
Experimental Protocols
A common method to qualitatively assess the relative rates of SN2 reactions for alkyl halides is through reaction with sodium iodide in acetone (B3395972).[10]
Objective: To compare the relative rates of SN2 reaction of this compound and 1-bromo-2,2-dimethylpropane.
Materials:
-
15% sodium iodide in acetone solution
-
This compound
-
1-bromo-2,2-dimethylpropane
-
Clean, dry test tubes
-
Pipettes or droppers
-
Stopwatch
Procedure:
-
Measure equal volumes (e.g., 2 mL) of the 15% sodium iodide in acetone solution into two separate, clean, and dry test tubes.
-
Simultaneously add a few drops (e.g., 2-3 drops) of this compound to the first test tube and 1-bromo-2,2-dimethylpropane to the second test tube.
-
Stopper the test tubes and shake them to ensure thorough mixing.
-
Observe the test tubes for the formation of a precipitate (sodium bromide), which is insoluble in acetone.
-
Record the time it takes for the precipitate to first appear in each test tube. The reaction that forms a precipitate more quickly is the faster SN2 reaction.
Expected Outcome: A precipitate of sodium bromide will form much more rapidly in the test tube containing this compound compared to the one with 1-bromo-2,2-dimethylpropane, indicating a faster SN2 reaction rate for this compound.
Visualization of Steric Hindrance in SN2 Transition State
The following diagram illustrates the logical relationship between the structure of the alkyl halide and the steric hindrance experienced by the incoming nucleophile in the SN2 transition state.
Caption: Steric hindrance in SN2 transition states.
References
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. a. Explain why 1-bromo-2,2-dimethylpropane has difficulty undergo... | Study Prep in Pearson+ [pearson.com]
- 8. topscience.quora.com [topscience.quora.com]
- 9. quora.com [quora.com]
- 10. webassign.net [webassign.net]
Safety Operating Guide
Proper Disposal of 1-Bromo-2-methylpentane: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-bromo-2-methylpentane is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this chemical requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential information on the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2] This compound is flammable and should be kept away from heat, sparks, open flames, and other ignition sources.[1][3] It is also incompatible with strong oxidizing agents and strong bases.[2]
Waste Classification and Segregation
This compound is classified as a halogenated organic waste.[4][5] It is crucial to segregate this waste stream from non-halogenated organic waste, aqueous waste, and solid waste to ensure proper treatment and disposal, and to prevent potentially hazardous reactions.[4][6] Mixing halogenated solvents with other waste categories can increase disposal costs and environmental impact.[6]
Table 1: Waste Segregation Guidelines
| Waste Type | Container Color/Label | Compatible Waste for this compound Disposal | Incompatible Waste |
| Halogenated Organic Waste | Green Labeled Carboys | Other organic compounds containing bromine, chlorine, fluorine, or iodine.[4] | Non-halogenated solvents, acids, bases, reactive metals, oxidizing agents.[2][4][7] |
| Non-Halogenated Organic Waste | Black Labeled Carboys | Organic solvents without halogens (e.g., hexane, ethanol).[4] | Halogenated compounds, strong acids, bases. |
| Aqueous Waste | Blue Labeled Carboys | Water-based solutions of acids, bases, and salts.[4] | Organic solvents, reactive chemicals. |
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[4][6] The container should be made of a compatible material, such as polyethylene, and have a secure, tight-fitting lid.[6][7]
-
Carefully pour the waste this compound into the designated container, avoiding splashes and spills.
-
Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity.[8]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[1][6]
-
The storage area should be away from direct sunlight, heat sources, and incompatible materials.[7]
-
Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.[6]
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowed time per institutional guidelines (often up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6]
-
Follow all institutional and local regulations for waste pickup and transportation.[1]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.[1]
-
Containment: For small spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[6][7]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it into a sealable, labeled container for hazardous waste disposal.[6][7]
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.[6]
Environmental Considerations
This compound is toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this chemical is not disposed of down the drain or released into the environment under any circumstances.[1][7] Proper disposal through incineration at a regulated hazardous waste facility is the standard procedure for halogenated organic compounds.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the chemical's Safety Data Sheet (SDS) for the most comprehensive information.[1][6]
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. bucknell.edu [bucknell.edu]
- 5. uakron.edu [uakron.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. ethz.ch [ethz.ch]
Essential Safety and Operational Guide for Handling 1-Bromo-2-methylpentane
This guide provides critical safety and logistical information for the proper handling and disposal of 1-Bromo-2-methylpentane in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of researchers and minimizing environmental impact.
Chemical Profile and Hazards
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | GHS02: Flame | Warning | H226: Flammable liquid and vapor[1] |
| Skin corrosion/irritation | GHS07: Exclamation mark | Warning | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | GHS07: Exclamation mark | Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | GHS07: Exclamation mark | Warning | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[3][4] | To protect against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Wear appropriate chemical-resistant gloves (consult supplier for suitable material), a lab coat, and consider flame-retardant antistatic protective clothing.[2][4] | To prevent skin contact which can cause irritation.[5] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[3][4] | To avoid inhalation of vapors which may cause respiratory irritation. |
Experimental Protocol: Safe Handling and Usage
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Remove all sources of ignition from the work area, including open flames, sparks, and hot surfaces.[2]
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
Use only non-sparking tools when opening and handling the container.[2]
-
Avoid breathing vapors or mist.[2]
-
Prevent contact with skin and eyes.[3]
-
Keep the container tightly closed when not in use.[2]
3. Storage:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][4]
-
Keep the container tightly closed and sealed until ready for use.[4]
-
Store in a designated flammables area.[7]
Disposal Plan
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a suitable, labeled, and closed container.[3]
-
Do not mix with other waste streams unless explicitly permitted.
2. Disposal Procedure:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2]
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and ensure complete and accurate classification.[8]
-
Do not allow the material to drain into sewers or water supplies.[2]
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water.[2] If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention. |
| Inhalation | Move the person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[9] |
| Fire | Use dry chemical, CO2, or alcohol-resistant foam to extinguish.[4][5] Water may not be effective.[5] Wear self-contained breathing apparatus and full protective gear.[4] |
| Accidental Release | Evacuate personnel to a safe area. Remove all sources of ignition.[3] Contain the spill and collect with an inert absorbent material.[7] Place in a suitable container for disposal.[3] |
Logical Workflow for Handling this compound
References
- 1. This compound | C6H13Br | CID 91416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. echemi.com [echemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. nj.gov [nj.gov]
- 6. canbipharm.com [canbipharm.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
